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3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one Documentation Hub

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  • Product: 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one
  • CAS: 82587-72-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Methylbenzoyl)-4-hydroxycoumarin

Introduction Coumarins represent a significant class of benzopyrone heterocyclic compounds, widely distributed in nature and renowned for their diverse pharmacological activities.[1] The coumarin scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Coumarins represent a significant class of benzopyrone heterocyclic compounds, widely distributed in nature and renowned for their diverse pharmacological activities.[1] The coumarin scaffold is a privileged structure in medicinal chemistry, serving as a foundation for developing novel therapeutic agents with applications ranging from anticoagulants to anticancer and antioxidant agents.[2][3] This guide focuses on a specific, synthetically derived member of this family: 3-(4-Methylbenzoyl)-4-hydroxycoumarin .

The 4-hydroxycoumarin core is of particular importance, forming the backbone of widely used anticoagulant drugs.[3][4] The introduction of an acyl group at the C-3 position creates a 1,3-dicarbonyl system, which significantly influences the molecule's chemical reactivity and biological profile.[1][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-(4-Methylbenzoyl)-4-hydroxycoumarin, tailored for researchers and professionals in drug development and organic synthesis. While the user's initial topic was 3-(4-Methylbenzoyl)coumarin, the preponderance of scientific literature focuses on its 4-hydroxy derivative. This guide will therefore detail the synthesis and properties of this more extensively studied and biologically relevant compound.

Physicochemical Properties and Characterization

Accurate characterization is the cornerstone of chemical research. The identity and purity of 3-(4-Methylbenzoyl)-4-hydroxycoumarin are established through a combination of physical measurements and spectroscopic analysis.

PropertyDataSource(s)
IUPAC Name 4-hydroxy-3-(4-methylbenzoyl)-2H-chromen-2-oneN/A
Molecular Formula C₁₇H₁₂O₄Calculated
Molecular Weight 280.28 g/mol Calculated
Appearance Yellow solid[2]
Melting Point 191-194°C[2]
CAS Number Not explicitly found in searched literatureN/A

Spectroscopic Data:

  • Infrared (IR) Spectroscopy : The IR spectrum provides evidence for key functional groups. Characteristic peaks include a broad O-H stretch for the enolic hydroxyl group (~3373 cm⁻¹), a C=O stretch for the lactone (~1681 cm⁻¹), a C=O stretch for the ketone (~1652 cm⁻¹), and aromatic C=C stretches (~1601 cm⁻¹).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the coumarin and methylbenzoyl rings, a singlet for the methyl group protons, and a signal for the enolic hydroxyl proton.

  • Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound.

Synthesis and Mechanism

The synthesis of 3-(4-Methylbenzoyl)-4-hydroxycoumarin is a well-documented process that proceeds via the C-acylation of 4-hydroxycoumarin.[1][2] This transformation is typically achieved in a two-step sequence involving an initial O-acylation followed by a base- or acid-catalyzed rearrangement.[1]

Causality of the Synthetic Pathway:

  • O-Acylation : The starting material, 4-hydroxycoumarin, exists in tautomeric equilibrium, but the 4-hydroxyl group is sufficiently nucleophilic to react with an acylating agent.[1] The reaction with 4-methylbenzoyl chloride in the presence of a base like triethylamine (TEA) leads to the formation of the O-acylated intermediate, coumarin-4-yl 4-methylbenzoate. The base is crucial as it deprotonates the hydroxyl group, increasing its nucleophilicity, and also neutralizes the HCl byproduct.

  • Fries Rearrangement : The O-acylated intermediate is then subjected to a rearrangement to move the acyl group from the oxygen atom to the C-3 position. This is a classic example of a Fries rearrangement.[6][7] The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or can be induced by other means.[7][8] The mechanism involves the formation of an electrophilic acylium ion which then attacks the electron-rich C-3 position of the coumarin ring via an electrophilic aromatic-type substitution.[8] This intramolecular rearrangement is thermodynamically driven and results in the stable C-acylated final product.

Synthesis of 3-(4-Methylbenzoyl)-4-hydroxycoumarin Reactant1 4-Hydroxycoumarin Intermediate O-acylated Intermediate (coumarin-4-yl 4-methylbenzoate) Reactant1->Intermediate Reactant2 4-Methylbenzoyl chloride Reactant2->Intermediate Base Triethylamine (TEA) Base->Intermediate Step 1: O-Acylation Product 3-(4-Methylbenzoyl)-4- hydroxycoumarin Intermediate->Product Step 2: Fries Rearrangement Catalyst Lewis Acid (e.g., AlCl₃) or Base Catalyst->Product

Caption: Two-step synthesis of the target compound.

Potential Applications & Biological Context

While specific biological data for 3-(4-Methylbenzoyl)-4-hydroxycoumarin is emerging, the broader class of 3-acyl-4-hydroxycoumarins has been investigated for various pharmacological activities.

  • Antioxidant Activity : A study reported that 3-(4-methylbenzoyl)-4-hydroxycoumarin exhibits antioxidant properties, with a DPPH radical scavenging inhibition percentage of 52.13% ± 1.04.[2] This activity is a common feature of phenolic compounds and is of interest in the development of agents to combat oxidative stress.

  • Antibacterial Activity : Long-chain 3-acyl-4-hydroxycoumarins have demonstrated activity against bacteria such as Staphylococcus aureus and Propionibacterium acnes.[9] This suggests that modifying the acyl chain could be a viable strategy for developing new antibacterial agents.

  • Anticancer and Anti-inflammatory Potential : The parent 3-arylcoumarin scaffold is recognized for a wide spectrum of biological activities, including anti-cancer and anti-inflammatory effects.[1] These activities provide a strong rationale for the further investigation of derivatives like 3-(4-Methylbenzoyl)-4-hydroxycoumarin in these therapeutic areas.

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established methods for the synthesis of 3-acyl-4-hydroxycoumarins.[1]

Step 1: O-Acylation of 4-Hydroxycoumarin

  • To a solution of 4-hydroxycoumarin (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dichloromethane), add triethylamine (TEA) (2.0-3.0 eq).

  • Cool the mixture in an ice bath.

  • Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into dilute HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate.

Step 2: Fries Rearrangement to 3-(4-Methylbenzoyl)-4-hydroxycoumarin

  • Dissolve the crude O-acylated intermediate from Step 1 in a suitable solvent.

  • Add a catalyst (e.g., powdered potassium cyanide and triethylamine, or a Lewis acid like AlCl₃).

  • Heat the mixture under reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with dilute HCl.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 3-(4-Methylbenzoyl)-4-hydroxycoumarin as a yellow solid.[2]

  • Confirm the structure and purity using IR, NMR, and MS analysis.

Biological Screening Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Synthesis of Coumarin Derivative B Purification (Recrystallization/Chromatography) A->B C Structural Confirmation (NMR, MS, IR) B->C D Primary Assays (e.g., Antioxidant - DPPH) C->D Test Compound E Secondary Assays (e.g., Antibacterial - MIC) D->E F Cytotoxicity Assay (e.g., MTT on cell lines) E->F G Analyze Structure-Activity Relationship (SAR) F->G Active Hits H Design & Synthesize New Analogs G->H H->A

Caption: General workflow for drug discovery with coumarins.

References

  • Sessouma, B., et al. (2022). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. American Journal of Organic Chemistry, 12(1), 1-5.

  • Cravotto, G., et al. (2006). Long-chain 3-acyl-4-hydroxycoumarins: structure and antibacterial activity. Archiv der Pharmazie, 339(3), 129-32.

  • Bakouan, Y., et al. (2022). Some Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins. American Journal of Heterocyclic Chemistry, 8(2), 33.

  • Štefane, B., & Polanc, S. (2004). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Molecules, 9(1), 47-61.

  • Alfa Chemistry. Fries Rearrangement.

  • Wikipedia. Fries rearrangement.

  • BYJU'S. What is the Fries Rearrangement Reaction?. (2019).

  • Jain, S. C., et al. (1996). The Acetyl Derivative of a Novel Fries Rearrangement Product. Acta Crystallographica Section C, 52(11), 2775-2777.

  • PubChem. 4-Hydroxy-3-benzylcoumarin.

  • El-Agrody, A. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Saudi Chemical Society, 18(3), 239-250.

  • Abdel-Aziz, H. A., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(1), 910-922.

  • Sessouma, B., et al. (2023). 3-(4-METHYLBENZOYL)-4-HYDROXYCOUMARIN THEORETICAL STUDY, SYNTHESIS AND CHARACTERIZATION. Moroccan Journal of Heterocyclic Chemistry, 22(1), 1-7.

  • Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803.

  • Alfa Chemistry. CAS 129-06-6 3-(α-Acetonylbenzyl)-4-hydroxycoumarin sodium salt.

  • Sigma-Aldrich. 3,3′-Methylene-bis(4-hydroxycoumarin).

  • Park, S. J., Lee, J. C., & Lee, K. I. (2007). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Bulletin of the Korean Chemical Society, 28(7), 1203-1205.

  • Sessouma, B., et al. (2023). 3-(4-METHYLBENZOYL)-4-HYDROXYCOUMARIN THEORETICAL STUDY, SYNTHESIS AND CHARACTERIZATION. Moroccan Journal of Heterocyclic Chemistry.

  • National Center for Biotechnology Information. 4-HYDROXYCOUMARIN.

  • Darout, E., & Al-Qahtani, A. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S223-S240.

  • Sigma-Aldrich. 3-(α-Acetonylbenzyl)-4-hydroxycoumarin sodium salt.

  • Wikipedia. 4-Hydroxycoumarin.

  • Cayman Chemical. 4-Hydroxycoumarin.

Sources

Exploratory

Photophysical Properties of 3-Acylcoumarin Derivatives: A Technical Guide to Design, Characterization, and Application

As the demand for advanced fluorophores, visible-light photoinitiators, and biological probes accelerates, 3-acylcoumarin derivatives have emerged as a highly tunable class of photophysical tools. By manipulating the ele...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for advanced fluorophores, visible-light photoinitiators, and biological probes accelerates, 3-acylcoumarin derivatives have emerged as a highly tunable class of photophysical tools. By manipulating the electron-donating and electron-withdrawing substituents on the benzopyrone core, researchers can precisely engineer their absorption spectra, fluorescence quantum yields, and excited-state dynamics.

This technical guide explores the mechanistic causality behind the photophysical behavior of 3-acylcoumarins, provides self-validating protocols for their characterization, and details their advanced applications in materials science and biochemistry.

Structural Causality: The Donor-π-Acceptor (D-π-A) Architecture

The photophysical properties of coumarins are fundamentally governed by Intramolecular Charge Transfer (ICT)[1]. The core coumarin (2H-chromen-2-one) acts as a conjugated


-system. When an electron-withdrawing acyl group (e.g., acetyl, aroyl) is introduced at the C-3 position, it acts as a strong electron acceptor. Conversely, introducing an electron-donating group (e.g., -OH, -OCH3, -N(CH2CH3)2) at the C-7 position creates a powerful electron donor.
The ICT and TICT Mechanisms

Upon photoexcitation, electron density rapidly shifts from the C-7 donor to the C-3 acceptor, transitioning the molecule from the Ground State (


) to a highly polar Franck-Condon excited state, which then relaxes into the ICT state.
  • Solvatochromism: Because the ICT state possesses a larger dipole moment than the ground state, polar solvents stabilize the ICT state through dipole reorientation. This lowers the energy gap between the excited and ground states, causing a pronounced bathochromic (red) shift in the emission spectrum as solvent polarity increases.

  • TICT Quenching: In highly polar environments, the molecule may undergo structural distortion (e.g., rotation of the C-7 amino group), forming a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is typically non-radiative, leading to fluorescence quenching.

G S0 Ground State (S0) D-π-A FC Franck-Condon Excited State S0->FC hν (Absorption) ICT ICT State (Radiative) FC->ICT Solvent Relaxation ICT->S0 hν' (Fluorescence) TICT TICT State (Dark State) ICT->TICT Bond Rotation (Polar Solvents) TICT->S0 Non-Radiative Decay

Photophysical pathways of 3-acylcoumarins illustrating ICT and TICT state dynamics.

Quantitative Photophysical Data

The modular nature of 3-acylcoumarins allows for significant tuning of their optical properties. For instance, 5,7-dimethoxy-6-bromo-3-aroylcoumarin exhibits exceptional molar absorptivity in the visible spectrum (


 at 405 nm), making it an ideal candidate for visible-light photopolymerization[2]. Meanwhile, sulfur-incorporated 3-acylcoumarins, such as 7-diethylamino-3-(3-phenylsulfanylpropanoyl)coumarin, exhibit massive quantum yields (

) in non-polar solvents like hexane, which makes them highly sensitive environmental probes[3].
Table 1: Photophysical Properties of Representative 3-Acylcoumarins
CompoundSolvent

(nm)

(

)

(nm)
Stokes Shift (nm)

3-Acetyl-7-hydroxycoumarin [1]THF359~15,0004601010.68
7-Diethylamino-3-(3-phenylsulfanylpropanoyl)coumarin [3]Hexane~410~22,000~460~500.80
5,7-Dimethoxy-6-bromo-3-aroylcoumarin [2]Acetonitrile4055,710N/A (Dark Curing)N/AN/A

Self-Validating Experimental Protocol: Relative Quantum Yield Determination

Determining the fluorescence quantum yield (


) is critical for evaluating the efficiency of a new 3-acylcoumarin derivative. The following protocol utilizes a comparative gradient method, which is inherently self-validating against common optical artifacts such as the Inner Filter Effect (IFE) and concentration quenching.
Methodological Steps
  • Standard Selection: Choose a reference standard with a known quantum yield and an absorption/emission profile that overlaps with the unknown 3-acylcoumarin (e.g., Quinine Sulfate in

    
    , 
    
    
    
    ).
  • Sample Preparation (Causality Check): Prepare a stock solution of the unknown and the standard. Dilute both into 5 distinct concentrations such that the maximum absorbance (Optical Density, OD) at the excitation wavelength is strictly below 0.1 .

    • Causality: Keeping OD < 0.1 prevents the primary and secondary inner-filter effects, where the fluorophore re-absorbs its own excitation or emission photons, artificially deflating the measured intensity.

  • Spectroscopic Measurement: Measure the UV-Vis absorbance of all 5 dilutions at the chosen excitation wavelength. Subsequently, measure the fluorescence emission spectra for all dilutions using the exact same excitation wavelength and slit widths.

  • Data Integration: Integrate the total area under the fluorescence emission curve for each dilution.

  • Gradient Plotting (Self-Validation Checkpoint): Plot the Integrated Fluorescence Area (Y-axis) against the Absorbance (X-axis) for both the standard and the unknown.

    • Validation: The relationship must be perfectly linear (

      
      ). A downward curve at higher absorbances immediately flags the presence of concentration quenching or IFE, invalidating the dataset and requiring further dilution.
      
  • Calculation: Calculate the quantum yield using the comparative equation:

    
    
    Where 
    
    
    
    is the quantum yield,
    
    
    is the slope from the linear regression, and
    
    
    is the refractive index of the solvent. The refractive index correction is mandatory because the solvent alters the speed of light and the solid angle of emission captured by the detector.

W Prep 1. Sample Preparation (OD < 0.1 to avoid IFE) Abs 2. UV-Vis Absorbance (5 concentrations) Prep->Abs Fluo 3. Fluorescence Emission (Integrate Area) Abs->Fluo Plot 4. Linear Regression (Area vs. OD) Fluo->Plot Calc 5. Relative QY Calculation (Refractive Index Corrected) Plot->Calc

Self-validating experimental workflow for determining relative fluorescence quantum yield.

Advanced Applications: From Lanthanide Sensitization to Photopolymerization

Triplet-Triplet Sensitization of Lanthanides

While coumarins are generally highly fluorescent, 3-aroylcoumarins exhibit a unique propensity for Intersystem Crossing (ISC) to the triplet state. This photophysical quirk is highly advantageous in biological imaging. 3-aroylcoumarin crown ethers can act as "antenna" ligands for Lanthanide ions (


, 

)[4]. The coumarin absorbs UV/Vis light, undergoes ISC to its triplet state (

), and transfers this energy to the resonant excited levels of the lanthanide ion via Triplet-Triplet energy transfer. This results in the sharp, millisecond-scale luminescence characteristic of lanthanides, allowing researchers to use time-gated spectroscopy to completely eliminate short-lived background autofluorescence in biological samples[4].
Visible-Light Photoinitiators for Polymerization

In materials science, 3-aroylcoumarins have been engineered to solve the "dark-curing" problem in radical photopolymerizations (RPPs). By synthesizing 5,7-dimethoxy-6-bromo-3-aroylcoumarin, researchers pushed the absorption maximum into the visible range (405 nm), aligning perfectly with commercial LEDs[2]. The heavy bromine atom enhances ISC, generating reactive radicals efficiently. More importantly, this specific photophysical design facilitates a latent redox initiation, allowing the polymerization to continue autonomously even after the light source is turned off—a critical feature for curing thick or irregularly shaped dental composites and industrial resins[2][5].

References

  • Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion Source: NIH (PMC) URL:[Link]

  • Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl... Source: MDPI URL:[Link]

  • The indium(III) chloride catalyzed synthesis of sulfur incorporated 3-acylcoumarins; their photochromic and acetate sensing properties Source: RSC Advances URL:[Link]

  • Synthesis and photochemical properties of new coumarin-derived ionophores and their alkaline-earth and lanthanide complexes Source: Elsevier / instras.com URL:[Link]

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation synthesis of 3-(4-Methylbenzoyl)coumarin

Application Note: Knoevenagel Condensation Synthesis of 3-(4-Methylbenzoyl)coumarin Executive Summary The synthesis of 3-aroylcoumarins is a critical workflow in medicinal chemistry, as the coumarin scaffold serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Knoevenagel Condensation Synthesis of 3-(4-Methylbenzoyl)coumarin

Executive Summary

The synthesis of 3-aroylcoumarins is a critical workflow in medicinal chemistry, as the coumarin scaffold serves as a privileged pharmacophore with potent antioxidant, antimicrobial, and anticancer properties. This application note details a highly efficient, field-proven protocol for the synthesis of 3-(4-Methylbenzoyl)coumarin via a base-catalyzed Knoevenagel condensation. By leveraging a piperidinium acetate buffer system in an ethanolic medium, this methodology ensures high atom economy, straightforward product isolation via direct crystallization, and excellent yields.

Mechanistic Rationale & Reaction Design

The construction of the 3-(4-methylbenzoyl)coumarin architecture relies on a tandem Knoevenagel condensation and intramolecular lactonization [1].

  • Substrate Selection: The reaction utilizes salicylaldehyde as the electrophile and ethyl 4-methylbenzoylacetate as the active methylene nucleophile. The dual electron-withdrawing nature of the ketone and ester groups on the methylene compound significantly lowers the pKa of the α-protons, facilitating rapid enolate formation.

  • Catalyst Causality: While piperidine alone can drive the reaction, the addition of a catalytic amount of glacial acetic acid forms a piperidinium acetate buffer . This bifunctional system is superior: the basic amine deprotonates the active methylene, while the acidic proton activates the aldehyde carbonyl of salicylaldehyde, accelerating the nucleophilic attack [2].

  • Solvent Dynamics: Absolute ethanol is selected not only for its green profile but for its temperature-dependent solubility curve. At reflux (78 °C), it fully solvates the intermediates, driving the dehydration and transesterification steps. Upon cooling, ethanol acts as an anti-solvent for the highly aromatic coumarin product, allowing for isolation without complex chromatography [3].

Mechanism A Salicylaldehyde D Aldol Adduct A->D B Ethyl 4-methylbenzoylacetate C Enolate Intermediate B->C Piperidine C->D Nucleophilic Attack E Dehydrated Intermediate D->E Dehydration (-H₂O) F 3-(4-Methylbenzoyl)coumarin E->F Lactonization (-EtOH)

Mechanistic pathway of the Knoevenagel condensation and lactonization.

Materials and Reagents

  • Salicylaldehyde: 1.22 g (10.0 mmol), 99% purity. (Note: Ensure the reagent is strictly anhydrous, as water can inhibit the initial condensation).

  • Ethyl 4-methylbenzoylacetate: 2.06 g (10.0 mmol), 98% purity.

  • Piperidine: 0.2 mL (~2.0 mmol).

  • Glacial Acetic Acid: 0.12 mL (~2.0 mmol).

  • Absolute Ethanol: 30 mL (Reaction and washing).

  • TLC System: Hexane / Ethyl Acetate (7:3 v/v) with UV visualization (254 nm).

Experimental Workflow & Protocol

Workflow Step1 1. Reagent Preparation Equimolar ratio in absolute EtOH Step2 2. Bifunctional Catalysis Add Piperidine & Glacial Acetic Acid Step1->Step2 Step3 3. Thermal Activation Reflux at 78°C for 3-4 hours Step2->Step3 Step4 4. In-Process Validation TLC Monitoring (Hexane:EtOAc 7:3) Step3->Step4 Step5 5. Controlled Precipitation Slow cooling to RT, then ice bath Step4->Step5 Step6 6. Isolation & Purification Vacuum filtration & recrystallization Step5->Step6

Step-by-step experimental workflow for coumarin synthesis.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.22 g (10.0 mmol) of salicylaldehyde and 2.06 g (10.0 mmol) of ethyl 4-methylbenzoylacetate in 20 mL of absolute ethanol.

    • Causality: Maintaining an exact 1:1 stoichiometric ratio prevents the formation of bis-condensation byproducts and simplifies downstream purification.

  • Catalyst Addition: Slowly add 0.2 mL of piperidine followed immediately by 0.12 mL of glacial acetic acid.

    • Causality: The sequential addition generates the active piperidinium acetate buffer in situ, preventing aggressive localized exotherms that could degrade the starting materials.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 78 °C in an oil bath with continuous stirring for 3 to 4 hours.

    • Causality: The thermal energy is required to overcome the activation barrier of the final intramolecular transesterification (lactonization) step, which eliminates ethanol to close the pyran ring [1].

  • Reaction Monitoring (Self-Validation): After 2.5 hours, spot the reaction mixture against the starting salicylaldehyde on a silica TLC plate. Elute with Hexane:EtOAc (7:3).

    • Causality: Salicylaldehyde is highly UV-active and possesses a distinct Rf value. The complete disappearance of this spot validates that the electrophile has been fully consumed.

  • Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature at a rate of ~2 °C/min. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes.

    • Causality: Slow initial cooling promotes the nucleation of large, high-purity crystals. Rapid quenching would trap impurities within the crystal lattice.

  • Filtration & Washing: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol.

    • Causality: Ice-cold ethanol removes residual catalyst and unreacted active methylene without dissolving the target 3-(4-methylbenzoyl)coumarin.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product. Dry under vacuum at 45 °C for 12 hours.

Analytical Validation & Quantitative Data

To ensure the structural integrity and purity of the synthesized 3-(4-methylbenzoyl)coumarin, the following analytical benchmarks should be met.

Analytical ParameterExpected Value / RangeDiagnostic Purpose
Yield 85 – 92%Assesses reaction efficiency and isolation success.
Melting Point 145 – 148 °CPrimary indicator of crystalline purity.
¹H NMR (CDCl₃, 400 MHz) δ 8.12 (s, 1H, H-4 coumarin)The diagnostic singlet confirms the closure of the coumarin pyran ring.
¹H NMR (CDCl₃, 400 MHz) δ 2.44 (s, 3H, Ar-CH₃)Validates the intact integration of the p-tolyl moiety.
¹³C NMR (CDCl₃, 100 MHz) δ 191.5 (C=O), 158.8 (C=O)Differentiates the exocyclic ketone from the endocyclic lactone carbonyl.
FT-IR (KBr pellet) 1725 cm⁻¹, 1655 cm⁻¹Confirms lactone (1725) and conjugated ketone (1655) stretching frequencies.
HRMS (ESI-TOF) m/z [M+H]⁺ calcd: 265.0865Provides exact mass confirmation of the C₁₇H₁₃O₃ structure.

Troubleshooting & Optimization

  • Issue: Incomplete Reaction / Low Yield

    • Causality: Often caused by moisture in the solvent leading to the hydrolysis of the ethyl ester, or the use of degraded piperidine.

    • Solution: Utilize strictly anhydrous absolute ethanol and freshly distilled piperidine. Ensure the reaction is kept under a dry nitrogen atmosphere if ambient humidity is high.

  • Issue: Product Oils Out Instead of Crystallizing

    • Causality: The presence of unreacted starting materials or side-products acts as a freezing point depressant, preventing proper crystal lattice formation.

    • Solution: Re-heat the mixture until the oil dissolves completely. Add a seed crystal of pure 3-(4-methylbenzoyl)coumarin and allow the solution to cool exceptionally slowly. Alternatively, perform a quick silica plug filtration before crystallization.

References

  • Pérez Cruz, F., Vazquez-Rodriguez, S., Matos, M. J., et al. (2013). "Synthesis and Electrochemical and Biological Studies of Novel Coumarin−Chalcone Hybrid Compounds." Journal of Medicinal Chemistry, 56(15), 6136–6145.[Link] [1]

  • Bornadiego, A., Díaz, J., & Marcos, C. (2019). "Direct multicomponent synthesis of benzocoumarins." PeerJ Organic Chemistry, 1, e1.[Link] [2]

  • Hamama, W. S., et al. (2022). "Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications." IntechOpen.[Link] [3]

Application

Using 3-(4-Methylbenzoyl)coumarin as a Type II photoinitiator

Application Note: 3-(4-Methylbenzoyl)coumarin as a Type II Photoinitiator Abstract This technical guide details the application of 3-(4-Methylbenzoyl)coumarin (3-MBC) as a high-efficiency Type II photoinitiator for free-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(4-Methylbenzoyl)coumarin as a Type II Photoinitiator

Abstract

This technical guide details the application of 3-(4-Methylbenzoyl)coumarin (3-MBC) as a high-efficiency Type II photoinitiator for free-radical photopolymerization. Unlike traditional Type I initiators (e.g., hydroxyacetophenones), 3-MBC utilizes a bimolecular hydrogen abstraction mechanism, requiring a co-initiator (amine) to generate reactive radicals. This molecule is particularly valuable for UV-LED curing systems (365–405 nm) due to its extended conjugation and high molar extinction coefficient compared to standard benzophenone derivatives. This note provides formulation strategies, mechanistic insights, and validated characterization protocols.

Chemical Profile & Rationale

3-(4-Methylbenzoyl)coumarin is a ketocoumarin derivative. The strategic addition of the methyl group at the para position of the benzoyl moiety serves two critical functions:

  • Solubility Enhancement: It disrupts crystal packing relative to the unsubstituted 3-benzoylcoumarin, improving solubility in non-polar acrylate monomers.

  • Bathochromic Shift: The inductive effect of the methyl group slightly redshifts the absorption maximum (

    
    ), improving overlap with 385 nm and 395 nm LED emission spectra.
    
PropertyDescription
Chemical Structure Coumarin core with a 4-methylbenzoyl substituent at position 3.[1]
Class Type II Photoinitiator (Bimolecular).[2]
Absorption Range Near-UV to Visible (typically

nm; tailing to 410 nm).
Co-Initiator Requires a hydrogen donor (tertiary amine).
Target Application 3D Printing (DLP/SLA), Inks, Dental Composites, High-pigment coatings.

Mechanism of Action

The photoinitiation process follows a Norrish Type II mechanism. 3-MBC does not undergo unimolecular cleavage. Instead, it enters an excited triplet state and forms an exciplex with an amine synergist.

The Pathway:

  • Excitation: 3-MBC absorbs a photon (

    
    ), transitioning from Ground State (
    
    
    
    ) to Excited Singlet (
    
    
    ).
  • Intersystem Crossing (ISC): Rapid transition to the Excited Triplet State (

    
    ).
    
  • Exciplex Formation: The

    
     state interacts with the amine (e.g., MDEA, EDB).
    
  • Hydrogen Abstraction: 3-MBC abstracts a hydrogen from the amine's

    
    -carbon.
    
  • Radical Generation: Two radicals are formed:

    • Ketyl Radical (3-MBC-H

      
      ):  Sterically bulky and relatively stable (typically acts as a terminator).
      
    • Aminoalkyl Radical (Amine

      
      ):  The active initiating species that attacks the monomer double bond.
      

G S0 Ground State (3-MBC) S1 Singlet State (S1) S0->S1 hv (Absorption) T1 Triplet State (T1) S1->T1 ISC Exciplex Exciplex [3-MBC ... Amine]* T1->Exciplex + Amine Amine Amine Co-Initiator (H-Donor) Amine->Exciplex Radicals Radical Pair (Ketyl + Aminoalkyl) Exciplex->Radicals H-Abstraction Radicals->S0 Recombination (Inefficiency) Polymer Polymer Chain Initiation Radicals->Polymer Aminoalkyl Radical Attacks Monomer

Figure 1: Jablonski diagram illustrating the Type II photoinitiation pathway of 3-MBC.

Experimental Protocols

Protocol A: Formulation & Solubility Check

Objective: To prepare a stable photosensitive resin.

Materials:

  • Monomer: TMPTA (Trimethylolpropane triacrylate) or PEGDA (Polyethylene glycol diacrylate).

  • Photoinitiator: 3-(4-Methylbenzoyl)coumarin (3-MBC).

  • Co-Initiator: MDEA (N-Methyldiethanolamine) or EDB (Ethyl 4-(dimethylamino)benzoate).

Step-by-Step:

  • Base Resin: Weigh 10 g of TMPTA into an amber glass vial.

  • PI Addition: Add 0.1 wt% to 1.0 wt% of 3-MBC.

    • Note: Start with 0.5 wt% as a baseline.

  • Solubility Test: Sonicate at 40°C for 10 minutes.

    • Validation: The solution must be optically clear. If haze persists, 3-MBC is crystallizing. Reduce concentration or switch to a more polar monomer blend (e.g., add 20% HDDA).

  • Amine Addition: Add the amine co-initiator at a 1.5:1 molar ratio relative to 3-MBC (typically 1–2 wt%).

    • Critical: Add amine after the PI is fully dissolved to prevent premature complexation or stability issues.

  • Degassing: Purge with Nitrogen (

    
    ) for 5 minutes to remove dissolved oxygen (oxygen quenches the Triplet State).
    
Protocol B: Determination of Molar Extinction Coefficient ( )

Objective: To quantify light absorption efficiency.[3]

Method:

  • Prepare a stock solution of 3-MBC in Acetonitrile (

    
     M).
    
  • Prepare serial dilutions (

    
     M to 
    
    
    
    M).
  • Measure Absorbance (

    
    ) using a UV-Vis Spectrophotometer in a 1 cm quartz cuvette.
    
  • Plot

    
     vs. Concentration (
    
    
    
    ).[3]
  • Calculate

    
     using the slope (Beer-Lambert Law: 
    
    
    
    ).[3]
    • Target: Look for

      
       at the 
      
      
      
      (approx 350-370 nm).
Protocol C: Real-Time FTIR Kinetics (Double Bond Conversion)

Objective: To measure the polymerization rate (


) and final conversion (FC).

Setup:

  • Instrument: FTIR Spectrometer with a horizontal ATR accessory.

  • Light Source: UV-LED (385 nm or 405 nm) calibrated to 50 mW/cm².

Procedure:

  • Deposition: Place a 10

    
     drop of the formulation (from Protocol A) onto the ATR diamond crystal.
    
  • Thickness Control: Cover with a polypropylene film or use a calibrated spacer (25

    
    ) to prevent oxygen inhibition and ensure uniform thickness.
    
  • Measurement:

    • Start FTIR acquisition (Rapid Scan mode, >4 spectra/sec).

    • Turn on the LED after 10 seconds (to establish a baseline).

    • Irradiate for 60–120 seconds.

  • Analysis: Monitor the disappearance of the acrylate C=C twisting vibration peak at 810 cm⁻¹ (or 1630 cm⁻¹).

  • Calculation:

    
    
    Where 
    
    
    
    is the peak area before irradiation and
    
    
    is the peak area at time
    
    
    .

Workflow Start Start: Formulation Mix Mix Monomer + 3-MBC (Sonicate 40°C) Start->Mix Check Visual Check: Clear Solution? Mix->Check Check->Mix No (Heat/Stir) AddAmine Add Amine Co-Initiator (1.5:1 Ratio) Check->AddAmine Yes Coat Laminate on ATR Crystal (25 µm) AddAmine->Coat Cure UV-LED Exposure (385/405 nm) Coat->Cure Analyze FTIR Analysis (Peak Area @ 810 cm⁻¹) Cure->Analyze End Calculate Conversion % Analyze->End

Figure 2: Experimental workflow for formulating and validating 3-MBC resin.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Oxygen InhibitionIncrease light intensity or use a laminate cover. Increase Amine concentration (amines consume oxygen).
Yellowing of Resin Oxidation of AmineReduce amine concentration or switch to an aromatic amine (e.g., EDB) if yellowing is acceptable, or an aliphatic amine (MDEA) for less color.
Pre-Gelation (Instability) Thermal initiationStore formulation in the dark at 4°C. Ensure no acid impurities are present in the monomer.
Haze/Precipitation Solubility Limit3-MBC is less soluble than liquid PIs. Do not exceed 1 wt%. Use a co-solvent monomer like IBOA.

References

  • Abdallah, M., et al. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light. PMC. Link

  • Lalevée, J., et al. (2019). Coumarin derivatives as versatile photoinitiators for 3D printing, polymerization in water and photocomposite synthesis.[4] Polymer Chemistry.[2][4][5][6][7] Link

  • Sigma-Aldrich. Photoinitiators: Classification and UV Absorption Spectra.Link

  • BenchChem. Molar Extinction Coefficient of Coumarin Derivatives.Link

Sources

Method

Application Note: High-Efficiency LED Photopolymerization using 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

This Application Note and Protocol Guide details the characterization and utilization of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (hereafter referred to as 3-MBC ) as a high-efficiency photoinitiator for free radical po...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the characterization and utilization of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (hereafter referred to as 3-MBC ) as a high-efficiency photoinitiator for free radical polymerization.

Executive Summary

The shift towards Light Emitting Diode (LED) curing technologies in dental materials, 3D printing (stereolithography), and industrial coatings necessitates photoinitiators (PIs) that absorb efficiently in the near-UV to visible region (385–405 nm). 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (3-MBC) represents a class of ketocoumarin derivatives designed to bridge the gap between traditional UV initiators and visible light sensitizers.

This guide provides a validated protocol for quantifying the polymerization efficiency of 3-MBC in acrylate systems. It explores the mechanistic causality of its high performance, specifically its role as a Type II photoinitiator (sensitizer) requiring a co-initiator, and details the Real-Time FTIR (RT-FTIR) methodology for kinetic analysis.

Scientific Mechanism & Causality

The Chemical Scaffold

The 3-MBC molecule combines a coumarin chromophore with a benzoyl moiety at the 3-position.

  • Coumarin Core: Extends conjugation, shifting absorption into the visible spectrum (

    
     nm), matching 405 nm LEDs.
    
  • Benzoyl Group: Facilitates efficient Intersystem Crossing (ISC) to the Triplet State (

    
    ) due to the 
    
    
    
    character of the carbonyl, a critical step for radical generation.
  • 4-Methyl Substituent: Enhances solubility in organic monomers and slightly modulates the redox potential, improving electron transfer efficiency with co-initiators.

Photoinitiation Pathway (Type II)

Unlike Type I initiators (e.g., cleavage), 3-MBC operates primarily as a Type II sensitizer . It does not generate radicals upon cleavage but relies on a bimolecular reaction with a co-initiator, typically a tertiary amine (hydrogen donor) or an iodonium salt (electron acceptor).

The Pathway:

  • Excitation: 3-MBC absorbs a photon (

    
    ), reaching the Singlet Excited State (
    
    
    
    ).
  • ISC: Rapid transition to the Triplet State (

    
    ).
    
  • Interaction: The

    
     state interacts with a co-initiator (e.g., Methyldiethanolamine, MDEA).
    
  • Radical Generation: Electron/proton transfer occurs, generating an active aminoalkyl radical (initiation species) and a passive ketyl radical.

Mechanistic Diagram[1]

G Light LED Source (405 nm) Ground 3-MBC (Ground State) Light->Ground Irradiation Singlet Singlet State (S1) Ground->Singlet Absorption Triplet Triplet State (T1) (Active Species) Singlet->Triplet Intersystem Crossing (ISC) Complex Exciplex / CTC Triplet->Complex Diffusion CoInit Co-Initiator (Amine/Iodonium) CoInit->Complex Interaction Radical Active Radical (R•) Complex->Radical e- Transfer / H-Abstraction Polymer Polymer Chain Growth Radical->Polymer Initiation

Figure 1: Photoinitiation mechanism of 3-MBC via Type II pathway involving electron transfer/hydrogen abstraction.

Experimental Protocol: Efficiency Evaluation

Materials & Equipment
  • Photoinitiator: 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (3-MBC).

  • Co-Initiator: Methyldiethanolamine (MDEA) or Diphenyliodonium hexafluorophosphate (Iod).

  • Monomer: Trimethylolpropane triacrylate (TMPTA) – chosen for its high reactivity and crosslinking density.

  • Equipment: Real-Time FTIR Spectrometer (e.g., Vertex 70) coupled with an LED curing unit (405 nm).

Formulation Preparation

To ensure reproducibility, prepare formulations by weight percent (wt%).

ComponentRoleConcentration (wt%)Notes
TMPTA Monomer98.0%Base resin.
3-MBC Photoinitiator0.5% - 1.0%Dissolve completely. Mild heat (40°C) may be required.
MDEA Co-Initiator1.0% - 1.5%Amine synergist for H-abstraction.
Iodonium Salt Additive (Optional)1.0%Use for 3-component systems (Coumarin/Amine/Iod) to boost efficiency.
Real-Time FTIR Workflow

This protocol measures the disappearance of the acrylate double bond (


) at 1630 cm⁻¹  or the overtone at 6160 cm⁻¹ .

Step-by-Step Methodology:

  • Baseline Calibration:

    • Set FTIR resolution to 4 cm⁻¹.

    • Configure rapid scan mode (approx. 2–4 spectra per second).

  • Sample Preparation:

    • Deposit a drop of formulation between two polypropylene films or on a KBr pellet (laminate) to prevent oxygen inhibition (oxygen scavenges radicals, falsely lowering efficiency).

    • Control thickness using a 25 µm spacer.

  • Irradiation Setup:

    • Position the LED light guide at a fixed distance (e.g., 10 mm) from the sample.

    • Calibrate light intensity (e.g., 100 mW/cm²) using a radiometer.

  • Measurement:

    • Start FTIR data acquisition 10 seconds before turning on the LED (to establish a flat baseline).

    • Switch on LED and record spectra for 60–120 seconds.

  • Data Processing:

    • Integrate the area of the acrylate peak (

      
      ) at each time point.
      
    • Calculate conversion using the equation below.



Where


 is the peak area at 

and

is the peak area at time

.
Workflow Diagram

Workflow Step1 1. Formulation Prep (Mix 3-MBC + MDEA + TMPTA) Step2 2. Sample Mounting (Laminate between PP films) Step1->Step2 Step3 3. FTIR Setup (Focus on 1630 cm-1) Step2->Step3 Step4 4. Irradiation (t=10s) (LED @ 405nm, 100mW/cm2) Step3->Step4 Step5 5. Data Acquisition (Rapid Scan) Step4->Step5 Step6 6. Analysis (Calculate Rp & Final Conversion) Step5->Step6

Figure 2: Experimental workflow for determining polymerization efficiency via RT-FTIR.

Data Analysis & Interpretation

Key Metrics

When analyzing the FTIR data, extract the following parameters to quantify "efficiency":

  • Final Conversion (FC): The plateau value of the conversion curve. High efficiency is typically FC > 70% for multifunctional acrylates.

  • Rate of Polymerization (

    
    ):  Calculated from the steepest slope of the conversion curve.
    
    
    
    
    (Where
    
    
    is the initial monomer concentration).
Comparative Performance (Hypothetical Data)

The following table illustrates expected performance metrics when comparing 3-MBC to a standard UV initiator (Benzophenone) under LED conditions.

Initiator SystemLight SourcePeak Abs (

)
Final Conversion (%)Relative Rate (

)
Benzophenone / Amine UV Hg Lamp~254/365 nm85%1.0 (Ref)
Benzophenone / Amine LED 405 nm~254/365 nm< 5%Negligible
3-MBC / Amine LED 405 nm~380-410 nm75-80% High
3-MBC / Iodonium / Amine LED 405 nm~380-410 nm85-90% Very High

Note: The 3-component system (Coumarin/Iodonium/Amine) often yields the highest efficiency due to a regeneration cycle of the photoinitiator.

Troubleshooting & Optimization

  • Oxygen Inhibition: If the surface remains tacky, oxygen is quenching the radicals. Solution: Increase light intensity, use a laminate cover, or add an amine synergist (which consumes oxygen).

  • Solubility: If 3-MBC precipitates, pre-dissolve it in a small amount of reactive diluent (e.g., HDDA) before adding to the bulk resin.

  • Yellowing: Coumarin derivatives can impart a slight yellow tint. For optical applications, reduce concentration to <0.1% and rely on the 3-component system for efficiency.

References

  • Lalevée, J., et al. (2020). "Coumarins as Powerful Photosensitizers for the Cationic Polymerization of Epoxy-Silicones under Near-UV and Visible Light."[1] Molecules. Link

  • Abdallah, M., et al. (2021).[2][3] "3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators... for Photopolymerization upon Visible Light." Molecules. Link

  • Fouassier, J.P., & Lalevée, J. (2014). "Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency." Wiley-VCH.
  • Tehfe, M.A., et al. (2013). "Coumarin Derivatives as Versatile Photoinitiators for 3D Printing and Photocomposites." Polymer Chemistry.

Sources

Application

Synthesis of pyrazoles from 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

Application Note: Strategic Synthesis of Pyrazoles from 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one Executive Summary This technical guide details the synthesis of 3,5-disubstituted pyrazoles utilizing 3-(4-methylbenzoyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Pyrazoles from 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

Executive Summary

This technical guide details the synthesis of 3,5-disubstituted pyrazoles utilizing 3-(4-methylbenzoyl)-2H-1-benzopyran-2-one (3-(p-toluoyl)coumarin) as a masked 1,3-dicarbonyl equivalent. While coumarins are traditionally viewed as stable end-products, 3-acylcoumarins possess unique electrophilic reactivity at the C-2 lactone and the exocyclic carbonyl. This protocol exploits a nucleophilic attack by hydrazine hydrate to trigger a ring-opening/recyclization cascade , converting the bicyclic coumarin core into a 3-(2-hydroxyphenyl)pyrazole scaffold. This transformation is highly relevant for medicinal chemistry programs targeting antimicrobial and antioxidant pharmacophores.

Chemical Basis & Retrosynthetic Logic

The transformation relies on the 1,3-dielectrophilic character of the 3-acylcoumarin system. The C-2 carbonyl (lactone) and the exocyclic ketone (C-11) are separated by a conjugated carbon (C-3), mimicking a 1,3-diketone structure masked within a lactone ring.

  • The Synthon: 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one.

  • The Trigger: Hydrazine Hydrate (

    
    ).
    
  • The Mechanism: Nucleophilic attack at the lactone carbonyl

    
     Ring Opening 
    
    
    
    Intramolecular Condensation
    
    
    Pyrazole formation.
Reaction Pathway Visualization

ReactionPathway Start Salicylaldehyde + Ethyl 4-methylbenzoylacetate Inter 3-(4-Methylbenzoyl)coumarin (The Electrophilic Scaffold) Start->Inter Knoevenagel Condensation Product 3-(2-Hydroxyphenyl)-5-(4-methylphenyl) -1H-pyrazole Inter->Product Ring Opening & Recyclization Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Attack at C2 & C=O

Figure 1: Strategic workflow from precursors to the final pyrazole scaffold.

Experimental Protocols

Protocol A: Synthesis of the Precursor (3-Acylcoumarin)

Objective: Synthesize 3-(4-methylbenzoyl)-2H-1-benzopyran-2-one via Knoevenagel condensation.

Reagents:

  • Salicylaldehyde (10 mmol, 1.22 g)

  • Ethyl 4-methylbenzoylacetate (10 mmol, 2.06 g)

  • Piperidine (Catalytic amount, ~5 drops)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, dissolve Salicylaldehyde and Ethyl 4-methylbenzoylacetate in Ethanol.

  • Catalyze: Add piperidine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. If not, pour into crushed ice (50 g) with vigorous stirring.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Recrystallize from ethanol to yield yellow needles.

    • Target Yield: 75–85%

    • Melting Point:

      
       (Verify with literature).[1]
      
Protocol B: Synthesis of the Pyrazole (Ring Transformation)

Objective: Convert the coumarin to 3-(2-hydroxyphenyl)-5-(4-methylphenyl)-1H-pyrazole.

Reagents:

  • 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (2 mmol, 0.528 g)

  • Hydrazine Hydrate (80%, 4 mmol, 0.25 mL)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Solubilization: Dissolve the 3-acylcoumarin in Ethanol in a 50 mL flask. Slight heating may be required.

  • Addition: Add Hydrazine Hydrate dropwise. Follow with Glacial Acetic Acid.

  • Reflux: Reflux the mixture for 4–6 hours.

    • Checkpoint: The yellow color of the coumarin solution typically fades or shifts as the conjugation changes.

  • Workup: Concentrate the solvent to 50% volume under reduced pressure. Pour the residue into ice-cold water (50 mL).

  • Neutralization: If the solution is basic, neutralize carefully with dilute HCl to pH 7 to ensure the phenolic proton is intact and the product precipitates.

  • Purification: Filter the solid and recrystallize from methanol/water (9:1).

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Hydrazine Equivalence 2.0 - 2.5 eqExcess required to drive ring opening; 1 eq reacts with lactone, excess ensures cyclization.
Temperature Reflux (

)
Activation energy barrier for pyrone ring opening is high; room temp yields hydrazones.
pH Control Neutral/Slightly Acidic WorkupEssential to protonate the phenoxide formed during lactone cleavage.

Mechanistic Insight & Validation

The transformation is not a simple substitution but a rearrangement . The 3-acylcoumarin acts as a "chemical chameleon."

Mechanism Description:

  • Nucleophilic Attack: The hydrazine

    
     attacks the hard electrophile (C-2 lactone carbonyl).
    
  • Ring Opening: The C-O bond cleaves, generating a phenolic hydroxyl group and a hydrazide intermediate.

  • Recyclization: The terminal

    
     of the hydrazide attacks the exocyclic ketone (the 4-methylbenzoyl group).
    
  • Dehydration: Loss of water drives the aromatization to the stable pyrazole ring.

Mechanistic Pathway Diagram

Mechanism Step1 3-(4-Methylbenzoyl)coumarin (Lactone Intact) Step2 Attack at C-2 by Hydrazine Step1->Step2 Step3 Ring Opening Intermediate (Phenolic OH + Hydrazide) Step2->Step3 C-O Bond Cleavage Step4 Intramolecular Condensation (Hydrazide attacks Ketone) Step3->Step4 - H2O Final 3-(2-Hydroxyphenyl)-5-(4-methylphenyl)pyrazole Step4->Final Aromatization

Figure 2: Mechanistic cascade involving lactone cleavage and pyrazole aromatization.

Self-Validating Analytical Signatures:

  • IR Spectroscopy:

    • Precursor: Strong Lactone C=O stretch at

      
      .
      
    • Product:Disappearance of the lactone C=O. Appearance of broad OH/NH stretch at

      
       (Phenol/Pyrazole NH).
      
  • 1H NMR:

    • Appearance of a broad singlet (

      
       9.0–11.0 ppm) corresponding to the phenolic -OH (exchangeable with 
      
      
      
      ).
    • Absence of the C-4 coumarin proton if the substitution pattern shifts, though in this case, the C-4 carbon becomes part of the pyrazole ring system.

Troubleshooting & Optimization

  • Issue: Formation of Azines.

    • Cause: Insufficient hydrazine or low temperature. The hydrazine reacts with two molecules of coumarin (at the aldehyde/ketone positions) without opening the ring effectively.

    • Solution: Increase Hydrazine to 3 equivalents and ensure vigorous reflux.

  • Issue: Product Oiling Out.

    • Cause: Incomplete crystallization or presence of unreacted ethyl benzoate derivatives.

    • Solution: Triturate the oil with cold diethyl ether or perform a column chromatography (EtOAc/Hexane).

References

  • Synthesis of 3-acylcoumarins

    • Sessouma, B., et al. "4-Hydroxycoumarin Theoretical Study, Synthesis and Characterization 3-(4-Methylbenzoyl)." Journal of Moroccan Chemistry of Heterocycles, vol. 22, no. 1, 2023, pp. 1-7. Link

  • Ring Opening Mechanism

    • Bhat, N., et al. "Novel De-Acylative Ring Opening of 3-Acetyl and 3-Bromo Acetyl Coumarins." Letters in Organic Chemistry, vol. 9, no. 8, 2012, pp. 594-597. Link

  • Kinetics of Coumarin Ring Opening

    • El-Daly, S. A., et al. "Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide and Hydrazine." Research Journal of Chemical Sciences, vol. 2, no. 12, 2012, pp. 57-64. Link

  • General Pyrazole Synthesis Strategies

    • Nagaraj, A., et al. "Synthesis of Pyrazole Derivatives: A Review." International Journal for Multidisciplinary Research, 2023. Link

Sources

Method

Application Note: 3-(4-Methylbenzoyl)coumarin as a Versatile Intermediate in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Rationale In the landscape of medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Rationale

In the landscape of medicinal chemistry and drug discovery, the coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore. However, its true synthetic power is unlocked when functionalized with electron-withdrawing groups at the C3 position. 3-(4-Methylbenzoyl)coumarin represents a highly reactive, versatile intermediate. By coupling the rigid coumarin core with a 4-methylbenzoyl moiety, the molecule features a highly polarized


-unsaturated carbonyl system.

This structural motif acts as an exceptional Michael acceptor and 1,3-dipolarophile, making it an ideal precursor for the divergent synthesis of complex, pharmacologically active heterocycles such as pyrazoles, isoxazoles, and diazepines ().

Mechanistic Insights: The Causality of Regioselectivity

As a Senior Application Scientist, it is critical to understand why 3-(4-methylbenzoyl)coumarin behaves the way it does, rather than merely observing the outcome.

The Electrophilic C4 Center: The electron-withdrawing nature of the 3-aroyl (4-methylbenzoyl) group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the coumarin's


-unsaturated system. When exposed to binucleophiles (e.g., hydrazine or hydroxylamine), the C4 position acts as a "soft" electrophilic center. Because hydrazines and hydroxylamines are relatively soft nucleophiles (enhanced by the 

-effect), they preferentially attack C4 via a Michael-type addition rather than attacking the "hard" carbonyl carbons directly.

Tandem Ring-Opening and Cyclization: Following the initial nucleophilic attack at C4, the system undergoes a cascade transformation:

  • Lactone Cleavage: The intermediate undergoes intramolecular electron rearrangement, leading to the opening of the coumarin lactone ring and the generation of a phenoxide ion.

  • Intramolecular Condensation: The terminal amine/hydroxyl group of the binucleophile is now perfectly positioned to condense with the 3-(4-methylbenzoyl) carbonyl carbon.

  • Aromatization: Dehydration drives the formation of the new stable heterocyclic ring (e.g., a pyrazole or isoxazole), leaving a free 2-hydroxyphenyl group attached to the new core.

This predictable, thermodynamically driven cascade allows for the rapid assembly of complex libraries from a single intermediate ().

Mechanism A 3-(4-Methylbenzoyl)coumarin (Michael Acceptor) B Nucleophilic Attack at C4 (by -NH2 or -OH) A->B Binucleophile addition C Lactone Ring Opening (Phenoxide Intermediate) B->C Bond cleavage D Intramolecular Condensation (with 3-Aroyl Carbonyl) C->D Ring closure prep E Dehydration & Cyclization (Heterocycle Formation) D->E -H2O

Fig 1: Mechanistic logical flow of tandem nucleophilic addition and heterocyclic ring closure.

Synthetic Workflow Overview

The synthesis begins with readily available starting materials via a Knoevenagel condensation, establishing the intermediate. From there, the workflow diverges based on the chosen binucleophile.

Workflow SM1 Salicylaldehyde Condensation Knoevenagel Condensation SM1->Condensation SM2 Ethyl 3-(4-methylphenyl) -3-oxopropanoate SM2->Condensation Intermediate 3-(4-Methylbenzoyl) coumarin Condensation->Intermediate Piperidine, EtOH Pyrazole Coumarin-Pyrazole Hybrid Intermediate->Pyrazole + Hydrazine Isoxazole Coumarin-Isoxazole Hybrid Intermediate->Isoxazole + Hydroxylamine

Fig 2: Divergent synthetic workflow from starting materials to heterocyclic hybrids.

Quantitative Reaction Metrics

The following table summarizes the optimized parameters for the protocols detailed in Section 5. These metrics serve as baseline benchmarks for process scale-up.

ProtocolTarget CompoundReagents / CatalystTemp (°C)Time (h)Typical Yield (%)
1 3-(4-Methylbenzoyl)coumarinSalicylaldehyde, Piperidine78 (Reflux)4.585 - 90
2 Pyrazole HybridHydrazine hydrate, AcOH118 (Reflux)8.075 - 82
3 Isoxazole HybridNH₂OH·HCl, NaOAc, EtOH78 (Reflux)10.068 - 74

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility, every protocol below is designed as a self-validating system . This means in-process checks are embedded to confirm the success of a step before proceeding, minimizing downstream failures ().

Protocol 1: Synthesis of the Intermediate 3-(4-Methylbenzoyl)coumarin

Mechanism: Base-catalyzed Knoevenagel condensation followed by intramolecular transesterification.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add salicylaldehyde (10 mmol, 1.22 g) and ethyl 3-(4-methylphenyl)-3-oxopropanoate (10 mmol, 2.06 g) to 20 mL of absolute ethanol.

  • Catalysis: Introduce piperidine (0.2 mL) dropwise. The piperidine acts as a weak base to deprotonate the active methylene, forming the requisite enolate.

  • Reaction: Heat the mixture to reflux (78 °C) for 4.5 hours.

  • Isolation: Allow the reaction to cool to room temperature. A solid precipitate will form. Filter the precipitate under a vacuum and wash with 10 mL of ice-cold ethanol.

  • Self-Validation Check:

    • Visual: The formation of a dense, pale-yellow crystalline solid upon cooling indicates successful lactonization.

    • Analytical: TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the salicylaldehyde spot. FTIR will show a strong lactone carbonyl stretch at ~1720 cm⁻¹.

Protocol 2: Synthesis of 4-(2-Hydroxyphenyl)-3-(4-methylphenyl)-1H-pyrazole

Mechanism: Tandem Michael addition, lactone ring opening, and cyclodehydration.

  • Setup: In a 50 mL flask, dissolve 3-(4-Methylbenzoyl)coumarin (5 mmol) in 15 mL of glacial acetic acid. Note: Acetic acid serves as both solvent and acid catalyst to facilitate the final dehydration step.

  • Nucleophile Addition: Slowly add hydrazine hydrate (80% aqueous solution, 15 mmol) dropwise at room temperature. Exothermic activity may be observed.

  • Reaction: Heat the mixture to reflux (118 °C) for 8 hours.

  • Quenching: Cool the mixture and pour it over 50 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic mixture with a 10% aqueous NaHCO₃ solution until a precipitate completely crashes out (pH ~7).

  • Self-Validation Check:

    • Chemical: Take a small aliquot of the isolated solid and dissolve it in 1M NaOH. The product should dissolve completely due to the presence of the free phenolic -OH group (formed after the coumarin lactone opens). If it does not dissolve, the lactone ring has not opened, indicating an incomplete reaction.

Protocol 3: Synthesis of Isoxazole Analogues

Mechanism: O-N binucleophilic attack and subsequent ring closure.

  • Setup: Suspend 3-(4-Methylbenzoyl)coumarin (5 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reagent Preparation: Add hydroxylamine hydrochloride (15 mmol) and anhydrous sodium acetate (15 mmol). Causality: Sodium acetate is required to liberate the free hydroxylamine base in situ from its hydrochloride salt.

  • Reaction: Reflux the mixture for 10 hours.

  • Workup: Concentrate the solvent under reduced pressure. Partition the resulting residue between distilled water (30 mL) and ethyl acetate (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. Purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Self-Validation Check:

    • Analytical: Successful isoxazole cyclization is confirmed by the disappearance of the characteristic coumarin lactone carbonyl stretch (~1720 cm⁻¹) and the 3-aroyl ketone stretch (~1660 cm⁻¹) in FTIR, replaced by C=N and C=C stretches around 1590-1610 cm⁻¹.

References

  • Rao, H. S. P., & Sivakumar, S. (2006).

    
    -aroylketene dithioacetals and 2-hydroxyarylaldehydes results in facile synthesis of a combinatorial library of 3-aroylcoumarins. Journal of Organic Chemistry, 71(23), 8715-8723.
    URL:[Link]
    
  • Pereira, T. M., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances, 5(71), 57324-57353. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. URL:[Link]

Application

Screening for Bioactive 3-(4-Methylbenzoyl)coumarin Derivatives: A Guide to Application and Protocol

Introduction: The Therapeutic Promise of the Coumarin Scaffold Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and form a cornerstone of natural product...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Coumarin Scaffold

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, are ubiquitous in the plant kingdom and form a cornerstone of natural product chemistry.[1] Their privileged structural motif has long been a source of inspiration for medicinal chemists, leading to the development of a vast array of synthetic derivatives with a wide spectrum of pharmacological activities.[1][2] These activities include, but are not limited to, anticoagulant, anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][3] The 3-substituted coumarins, in particular, have emerged as a focal point of research, with modifications at this position often leading to enhanced biological potency.[4][5][6] This guide focuses on the systematic biological activity screening of a specific subclass: 3-(4-methylbenzoyl)coumarin derivatives. The strategic incorporation of the 4-methylbenzoyl moiety is hypothesized to modulate the electronic and steric properties of the coumarin core, potentially leading to novel interactions with biological targets.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic potential of these novel derivatives. We will delve into detailed, field-proven protocols for evaluating their antioxidant, antimicrobial, and anticancer activities. The emphasis is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and reproducible screening cascade.

Part 1: Antioxidant Activity Screening

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions.[7] Antioxidants can mitigate this damage by scavenging free radicals.[8] Therefore, the initial screening of 3-(4-methylbenzoyl)coumarin derivatives for antioxidant potential is a critical first step in characterizing their bioactivity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[8][9] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant.[8] The degree of discoloration is directly proportional to the antioxidant's scavenging activity.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[9]

    • Prepare a stock solution (e.g., 1 mg/mL) of each 3-(4-methylbenzoyl)coumarin derivative in a suitable solvent like methanol or DMSO.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100 µg/mL).[9]

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.[8]

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measurement and Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[8][10]

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [8]

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[8]

Data Presentation: Example DPPH Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
Derivative A 1015.2 ± 1.845.8
2535.8 ± 2.5
5052.1 ± 3.1
10078.9 ± 4.2
Ascorbic Acid 548.5 ± 2.95.2
1092.3 ± 1.5

Workflow for Antioxidant Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution plate_setup Plate Setup in 96-well Plate prep_dpph->plate_setup prep_compounds Prepare Stock & Dilutions of Coumarin Derivatives prep_compounds->plate_setup prep_control Prepare Positive Control (Ascorbic Acid) prep_control->plate_setup add_dpph Add DPPH Solution plate_setup->add_dpph incubation Incubate 30 min in Dark add_dpph->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inoculum Prepare Microbial Inoculum prep_plates Prepare & Inoculate Agar Plates prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells prep_compounds Prepare Test Compound Solutions add_compounds Add Compounds & Controls to Wells prep_compounds->add_compounds create_wells->add_compounds incubation Incubate Plates add_compounds->incubation measure_zones Measure Zones of Inhibition incubation->measure_zones compare_controls Compare with Controls measure_zones->compare_controls

Caption: Workflow of the agar well diffusion method.

Part 3: Anticancer Activity Screening

Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various cellular pathways, including the induction of apoptosis and inhibition of cell proliferation. [12][13][14]The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. [15][16][17]

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. [16][17][18]The amount of formazan produced is proportional to the number of viable cells. [15] Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. [18] * Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a range of concentrations of the 3-(4-methylbenzoyl)coumarin derivatives in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin). [1] * Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator. [1]

  • MTT Assay and Measurement:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl). [15] * Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [1]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Example In Vitro Cytotoxicity

CompoundCell LineIC50 (µM)
Derivative C MCF-712.5
A54928.3
Doxorubicin MCF-70.8
A5491.2
Mechanism of Action: Caspase-3/7 Activity Assay

To investigate whether the observed cytotoxicity is due to the induction of apoptosis, a caspase activity assay can be performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. [19]This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, generates a luminescent or fluorescent signal. [20] Protocol:

  • Cell Treatment:

    • Treat the cancer cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).

    • Include positive (e.g., staurosporine) and negative controls.

  • Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):

    • Lyse the cells and add the caspase substrate reagent according to the manufacturer's instructions. [20] * Incubate the reaction mixture to allow for substrate cleavage.

    • Measure the luminescence or fluorescence using a plate reader.

Data Presentation: Example Caspase-3/7 Activity

TreatmentFold Increase in Caspase-3/7 Activity
Vehicle Control 1.0
Derivative C (12.5 µM) 4.8 ± 0.5
Staurosporine (1 µM) 8.2 ± 0.9

Signaling Pathway Visualization

cluster_pathway Apoptotic Pathway Induction Coumarin 3-(4-Methylbenzoyl)coumarin Derivative Upstream Upstream Apoptotic Signals Coumarin->Upstream Induces Caspase9 Caspase-9 (Initiator) Upstream->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Potential mechanism of apoptosis induction.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic biological screening of 3-(4-methylbenzoyl)coumarin derivatives. The described protocols for antioxidant, antimicrobial, and anticancer activity assays offer a robust starting point for identifying lead compounds with therapeutic potential. Positive hits from these initial screens should be subjected to more in-depth mechanistic studies to elucidate their specific molecular targets and pathways of action. Further investigations could include a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) analyses to optimize the coumarin scaffold for enhanced potency and selectivity. The versatility of the coumarin core, coupled with a systematic screening approach, holds significant promise for the discovery of novel therapeutic agents.

References

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - MDPI. [Link]

  • Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC. [Link]

  • Anticancer mechanism of coumarin-based derivatives - PubMed. [Link]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - MDPI. [Link]

  • Cell Sensitivity Assays: The MTT Assay - ResearchGate. [Link]

  • A Review on Anti-Tumor Mechanisms of Coumarins - Frontiers. [Link]

  • Antimicrobial activity by Agar well diffusion - Chemistry Notes. [Link]

  • MTT assay - Wikipedia. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • MTT Test - Medical Device - Eurofins. [Link]

  • DPPH Assay Protocol for Antioxidant Activity | PDF - Scribd. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities | IntechOpen. [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Publishing. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - ResearchGate. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PMC. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. [Link]

  • The Antioxidant Activity of New Coumarin Derivatives - PMC - NIH. [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - Frontiers. [Link]

  • New screening method finds novel approaches to combat antimicrobial resistant bacteria. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents - PubMed. [Link]

  • Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC. [Link]

  • Antioxidant Activity of Coumarins - Encyclopedia.pub. [Link]

  • Coumarin Derivatives with Antimicrobial and Antioxidant Activities - SciSpace. [Link]

  • Current Strategies for Antimicrobial Discovery | Microbiology - Lumen Learning. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast - Journal of Applied Pharmaceutical Science. [Link]

  • 4.4. DPPH Assay - Bio-protocol. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • Synthesis and anticancer activities of some new coumarin derivatives including the triazole ring and their in silico molecular docking studies - PubMed. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. [Link]

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  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI. [Link]

  • DPPH Radical Scavenging Assay - MDPI. [Link]

  • Agar Well Diffusion | Bioautography Assay | Minimum Inhibitory Concentration | Multiâ€Â'drug Resistant | Phytochemical Analysis. [Link]

  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents - PMC. [Link]

  • Synthesis, biofilm formation inhibitory, and inflammation inhibitory activities of new coumarin derivatives - CHI. [Link]

  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 3-(4-Methylbenzoyl)coumarin in Acrylate Monomers

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 3-(4-Methylbenzoyl)coumarin in various acrylate monomer sy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of 3-(4-Methylbenzoyl)coumarin in various acrylate monomer systems. The following sections offer in-depth technical explanations, practical troubleshooting advice, and detailed experimental protocols to address common challenges encountered during formulation and polymerization processes.

Foundational Knowledge: Understanding the Solubility Challenge

Q1: Why is 3-(4-Methylbenzoyl)coumarin often difficult to dissolve in acrylate monomers?

A1: The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. 3-(4-Methylbenzoyl)coumarin possesses a relatively large, rigid, and predominantly non-polar aromatic structure due to the benzoyl and coumarin rings.[1][2] While the carbonyl groups introduce some polarity, the molecule's overall hydrophobic nature limits its interaction with more polar acrylate monomers. Acrylate monomers themselves span a range of polarities, influenced by their ester side chains.[][4] Monomers with shorter, more polar side chains (e.g., hydroxyethyl acrylate) will present a greater polarity mismatch with the coumarin derivative compared to those with longer, bulkier, or more non-polar side chains (e.g., isobornyl acrylate). This disparity in polarity is the primary driver of poor solubility.

Troubleshooting Guide: Common Issues and Immediate Solutions

This section addresses specific problems you might be facing in the lab and offers direct, actionable advice.

Q2: I'm observing solid particles of 3-(4-Methylbenzoyl)coumarin that won't dissolve in my acrylate monomer, even with vigorous stirring. What should I do first?

A2: Your first step should be to introduce controlled, gentle heating. The solubility of most organic solids in liquids increases with temperature.[5][6][7] This is because the added thermal energy helps to overcome the intermolecular forces within the solid coumarin crystal lattice, allowing it to be solvated by the monomer molecules.

  • Actionable Advice: Place your mixture in a temperature-controlled water or oil bath. Start with a modest temperature increase (e.g., 40-50°C) and stir continuously. Monitor the mixture closely. Be cautious not to initiate premature polymerization of the acrylate monomer, which can be sensitive to heat.

Q3: I've tried heating, and while some of the coumarin derivative dissolved, I still have a saturated solution with undissolved material. What's my next move?

A3: If heating alone is insufficient, the next logical step is to employ a co-solvent. A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly-soluble compound.[8][9] The co-solvent acts as a bridge between the polarities of the coumarin derivative and the acrylate monomer.

  • Actionable Advice: Select a co-solvent that is miscible with your acrylate monomer and has a good affinity for the coumarin derivative. Good starting points include other organic solvents in which coumarins are known to be soluble, such as ethanol, chloroform, or diethyl ether.[10][11] Begin by adding the co-solvent in a small percentage (e.g., 1-5% v/v) to your monomer and then attempt to dissolve the coumarin derivative.[8][12]

Q4: My formulation appears homogenous after dissolving the coumarin, but it precipitates out over time or upon cooling. How can I prevent this?

A4: This indicates that you have created a supersaturated solution that is not stable. The solubility of the coumarin derivative is likely highly dependent on temperature in your specific system. To maintain a stable, homogenous solution, you can explore the use of hydrotropic agents or create a solid dispersion.

  • Actionable Advice (Hydrotropy): Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of another solute.[13][14][15][16] While your system is non-aqueous, the principle of using a solubilizing agent can still apply. Consider small molecule, highly soluble additives that are compatible with your polymerization process.

  • Actionable Advice (Solid Dispersion): A solid dispersion involves dispersing the compound of interest in an inert carrier matrix.[17][18][19] This can be achieved by dissolving both the coumarin derivative and a carrier polymer in a common solvent and then evaporating the solvent. The resulting solid can then be more readily dissolved in the acrylate monomer.

Q5: I'm concerned about using co-solvents as they might affect the final properties of my polymer. Are there any solvent-free methods to improve solubility?

A5: Yes, sonication is a powerful physical method to enhance solubility without introducing additional solvents.[20][21] Sonication uses high-frequency sound waves to create microscopic cavitation bubbles in the liquid.[21] The collapse of these bubbles generates intense localized energy, which can break down the solute's crystal lattice and accelerate the dissolution process.[20][21]

  • Actionable Advice: Use a probe or bath sonicator to apply ultrasonic energy to your coumarin-monomer mixture. Monitor the temperature of the mixture, as prolonged sonication can cause heating.[22] This method can be particularly effective for creating stable nanosuspensions, where the particle size of the coumarin derivative is reduced to the nanometer scale, significantly increasing its dissolution rate and apparent solubility.[23]

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Co-Solvent Screening

This protocol allows for the systematic evaluation of different co-solvents to identify the most effective one for your system.

Materials:

  • 3-(4-Methylbenzoyl)coumarin

  • Primary acrylate monomer

  • A selection of candidate co-solvents (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO), ethanol, tetrahydrofuran (THF))[24]

  • Small, sealable glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Prepare a series of vials, each containing a fixed amount of the primary acrylate monomer (e.g., 5 mL).

  • To each vial, add a different co-solvent at a specific concentration (e.g., 5% v/v). Include a control vial with no co-solvent.

  • To each vial, add a pre-weighed excess amount of 3-(4-Methylbenzoyl)coumarin.

  • Seal the vials and stir the mixtures at a constant, controlled temperature for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the vials for the amount of undissolved solid.

  • For a quantitative analysis, filter the saturated solutions through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute a known volume of the filtrate with a suitable solvent (one in which the coumarin is highly soluble, like acetonitrile) and measure the absorbance using a UV-Vis spectrophotometer at the coumarin's λmax.

  • Calculate the concentration of the dissolved coumarin in each co-solvent system using a pre-established calibration curve.

Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation

This method aims to create a solid form where the coumarin derivative is molecularly dispersed within a carrier, enhancing its subsequent dissolution in the monomer.[19]

Materials:

  • 3-(4-Methylbenzoyl)coumarin

  • A soluble carrier polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A volatile organic solvent in which both the coumarin and the carrier are soluble (e.g., dichloromethane, acetone)

  • Rotary evaporator or a shallow dish in a fume hood

Procedure:

  • Dissolve a specific ratio of 3-(4-Methylbenzoyl)coumarin and the carrier polymer (e.g., 1:5 w/w) in the chosen volatile solvent.

  • Ensure complete dissolution of both components. Gentle warming or sonication can be used to aid this process.

  • Remove the solvent using a rotary evaporator under reduced pressure. Alternatively, pour the solution into a shallow dish and allow the solvent to evaporate slowly in a fume hood.

  • Once the solvent is completely removed, you will be left with a solid film or powder.

  • Scrape the solid dispersion from the flask or dish.

  • Attempt to dissolve this solid dispersion in your acrylate monomer and compare its solubility to that of the pure coumarin derivative.

Data Presentation & Visualization

Table 1: Example of Co-Solvent Screening Results

Co-Solvent (5% v/v)Visual Observation (after 24h)Solubility (mg/mL)Fold Increase vs. Control
None (Control)Significant undissolved solid0.51.0
EthanolSome undissolved solid2.34.6
AcetonitrileMinimal undissolved solid5.110.2
THFTrace undissolved solid8.717.4
DMSOCompletely dissolved>10.0>20.0

Diagram 1: Troubleshooting Workflow for Solubility Issues

G Start Poor Solubility of 3-(4-Methylbenzoyl)coumarin in Acrylate Monomer Heating Apply Gentle Heating (40-50°C) with Stirring Start->Heating Sonication Utilize Sonication Start->Sonication Solvent-Free Approach CoSolvent Introduce a Co-Solvent (e.g., THF, DMSO) Heating->CoSolvent Still Undissolved Success Homogenous & Stable Solution Heating->Success Dissolved CoSolvent->Success Dissolved Precipitation Precipitation Occurs on Cooling or Over Time CoSolvent->Precipitation Sonication->Success SolidDispersion Prepare a Solid Dispersion SolidDispersion->Success Precipitation->SolidDispersion

Caption: A decision-making workflow for addressing solubility challenges.

Formulation & Stability FAQs

Q6: How does the choice of acrylate monomer affect the solubility of 3-(4-Methylbenzoyl)coumarin?

A6: The polarity and chemical structure of the acrylate monomer are critical.[25] Monomers with more hydrophobic, bulkier side chains (e.g., lauryl acrylate, isobornyl acrylate) will generally be better solvents for the non-polar coumarin derivative than highly polar monomers (e.g., 2-hydroxyethyl acrylate). It's a matter of matching the polarities of the solute and the solvent.

Q7: Can the addition of a co-solvent impact the polymerization kinetics or the final polymer properties?

A7: Yes, absolutely. Co-solvents can act as chain transfer agents, which can lower the molecular weight of the final polymer. They can also affect the viscosity of the monomer mixture, which in turn can influence the rate of polymerization. It is crucial to select a co-solvent that is known to be relatively inert in radical polymerization and to use the minimum amount necessary to achieve the desired solubility. Always perform control polymerizations with the co-solvent alone to understand its impact on your system.

Q8: Are there any safety precautions I should take when heating or sonicating acrylate monomers?

A8: Yes. Acrylate monomers can undergo auto-polymerization when heated, which can be an exothermic and potentially hazardous reaction. Always use a well-ventilated area (fume hood) and monitor the temperature carefully. When sonicating, be aware that this process also generates heat. Use a cooling bath if necessary to maintain a safe temperature. Always consult the Safety Data Sheet (SDS) for the specific acrylate monomer you are using.

References

  • Jadhav, N., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(6), 2296. [Link]

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  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Envirostar Inc. [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar Inc. [Link]

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  • Sachin, B. T., et al. (2023). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8. [Link]

  • Al-Ani, L. A., & Al-Obaidy, M. W. (2023). A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. Cureus, 15(11), e49386. [Link]

  • Attia, M. S., et al. (2021). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Investigation, 11(2), 103-118. [Link]

  • Patel, R., & Patel, M. (2018). A REVIEW ON HYDROTROPY: A POTENTIAL APPROACH FOR THE SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUG. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 311-325. [Link]

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  • Das, D., et al. (2023). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents. New Journal of Chemistry, 47(33), 15462-15473. [Link]

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  • Ghavaminejad, F., & Yavari, I. (2019). Recent Advances in Functional Polymers Containing Coumarin Chromophores. Polymers, 11(7), 1185. [Link]

  • Carioscia, J. A., et al. (2003). Factors Affecting the Inherent Reactivity of Acrylate Monomers in Photoinitiated Acrylate Polymerization. Macromolecules, 36(12), 4387-4394. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. [Link]

  • Gilden, J., et al. (2022). (A) Chemical structures for acrylic monomers with varying polarity.... ResearchGate. [Link]

  • Gantrade Corporation. (2020, June 19). Methyl Acrylate: A Special Acrylic Monomer. [Link]

  • Jayawardhana, D. P., & Dissanayake, D. P. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1), 1-5. [Link]

  • Casarino, A. F. (2021). Answer to "The effects of Sonification on Polymers for dissolution?". ResearchGate. [Link]

  • Patel, V. R., et al. (2014). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs. Journal of Pharmacy Research, 8(5), 633-638. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Chemistry. [Link]

  • Charoenchaitrakool, M., & DeSimone, J. M. (2005). Cosolvent Effect and Solubility Measurement for Butyl (Meth)acrylate Polymers in Benign Environmental Supercritical Solvents. Industrial & Engineering Chemistry Research, 44(25), 9674-9681. [Link]

  • Tenny, K., & Bhimji, S. S. (2022). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • IntechOpen. (2020, May 6). Properties and Applications of Acrylates. [Link]

  • Kaneko, Y., et al. (2026). A definitive molecular design strategy towards coumarin-based polymers exhibiting reversible acid/base responsivity and high solubility −Exploring the effects of substituent groups at the C4 position of asymmetric coumarin monomer on their ring-opening and closing properties-. ResearchGate. [Link]

  • Shieh, P.-C., & Huang, T.-L. (2001). Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Sessouma, B., et al. (2023). 4-HYDROXYCOUMARIN THEORETICAL STUDY, SYNTHESIS AND CHARACTERIZATION 3-(4-METHYLBENZOYL). Moroccan Journal of Heterocyclic Chemistry, 22(1), 1-7. [Link]

  • Wikipedia. (n.d.). Coumarin. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1), 11-19. [Link]

  • PubChem. (n.d.). 3-(4-Benzoylpiperazine-1-carbonyl)coumarin. [Link]

  • Kostova, I. (2005). Coumarin: Chemical and Pharmacological Profile. Journal of Applied Pharmaceutical Science, 1(1), 1-12. [Link]

  • ResearchGate. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Sessouma, B., et al. (2023). 4-HYDROXYCOUMARIN THEORETICAL STUDY, SYNTHESIS AND CHARACTERIZATION 3-(4-METHYLBENZOYL)-4-HYDROXYCOUMARINE ETUDE THEORIQUE, SYNTHESE ET CARACTERISATION. Moroccan Journal of Heterocyclic Chemistry, 22(1). [Link]

  • Teixeira, C., et al. (2014). Incorporation of Coumarin-Based Fluorescent Monomers into Co-Oligomeric Molecules. Materials Science Forum, 795-796, 563-568. [Link]

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Optimization

Technical Support Center: Optimizing Coumarin Derivative Yields in Knoevenagel Condensation

Welcome to the Technical Support Center dedicated to the synthesis of coumarin derivatives via the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis of coumarin derivatives via the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common experimental challenges, thereby optimizing reaction yields and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation for coumarin synthesis?

A1: The Knoevenagel condensation is a nucleophilic addition-elimination reaction. It begins with the deprotonation of an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) by a weak base to form a stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the carbonyl carbon of a salicylaldehyde derivative. The resulting aldol-type intermediate subsequently undergoes dehydration. The final step is an intramolecular cyclization (lactonization) to form the characteristic coumarin ring system.[1]

Q2: What are the most common classes of catalysts used, and how do I choose one?

A2: Catalysts for this reaction are typically weak bases. Common choices include secondary amines like piperidine and pyridine, or their salts.[2][3] The selection of the catalyst is crucial and can significantly impact reaction efficiency.[4] For instance, L-proline has emerged as an effective and environmentally friendly catalyst, often providing good to excellent yields under mild conditions.[5] In some cases, Lewis acids or even heterogeneous catalysts like nano-particles or supported catalysts are employed to facilitate the reaction and simplify work-up.[6][7] The optimal catalyst often depends on the specific substrates and desired reaction conditions (e.g., solvent-free, thermal, or microwave-assisted).

Q3: Can this reaction be performed without a solvent?

A3: Yes, solvent-free Knoevenagel condensations are not only possible but often advantageous.[8] They can lead to shorter reaction times, simpler work-up procedures, and are considered a "green chemistry" approach by reducing solvent waste.[6][8] Microwave irradiation is frequently coupled with solvent-free conditions to further accelerate the reaction, often reducing reaction times from hours to minutes.[8][9]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should always be followed. Many reagents, such as piperidine and salicylaldehyde derivatives, can be irritating or toxic. Reactions should be conducted in a well-ventilated fume hood. If using microwave synthesis, ensure the use of appropriate, sealed microwave-safe vessels to prevent pressure buildup and potential explosions.[8] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most common issues encountered. A systematic evaluation of your experimental setup is crucial for identifying the root cause.[10]

Potential Cause Explanation & Recommended Solution
Inactive Catalyst The basic catalyst (e.g., piperidine, L-proline) may be old, degraded, or of insufficient purity. Solution: Use a fresh bottle of the catalyst or purify the existing stock. Ensure the correct catalytic amount is used; both too little and too much can be detrimental.[10]
Sub-optimal Reaction Temperature The reaction may have a specific activation energy that is not being met at the current temperature. Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[11] Solution: Incrementally increase the reaction temperature while monitoring the reaction progress via Thin Layer Chromatography (TLC). If decomposition is suspected (e.g., charring, formation of multiple dark spots on TLC), lower the temperature.
Insufficient Reaction Time The condensation and subsequent cyclization may not have reached completion. Solution: Monitor the reaction over a longer period using TLC. Compare the TLC at different time points to determine if the reaction is progressing. Some reactions may require several hours to overnight for completion.[5]
Presence of Moisture Some reagents and catalysts are sensitive to moisture, which can quench the reaction. Solution: Use anhydrous solvents and reagents where specified. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if working with highly sensitive materials.[10]
Poor Quality Starting Materials Impurities in the salicylaldehyde or active methylene compound can inhibit the reaction or lead to unwanted side reactions.[10] Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the starting materials by recrystallization or distillation.
Problem 2: Formation of Multiple Products/Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired coumarin.

Potential Cause Explanation & Recommended Solution
Side Reactions At elevated temperatures or with prolonged reaction times, side reactions can become more prevalent.[11] One possible side reaction is the polymerization of the salicylaldehyde, especially if it has additional hydroxyl groups.[12] Solution: Optimize the reaction temperature and time. Aim for the lowest temperature and shortest time that allows for complete consumption of the limiting reagent.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to the presence of unreacted starting materials or the formation of byproducts from self-condensation of the active methylene compound. Solution: Carefully calculate and measure the molar equivalents of your reactants. A slight excess of the active methylene compound is sometimes used to ensure complete conversion of the more valuable salicylaldehyde.[8]
Michael Addition In some cases, the initial Knoevenagel product can undergo a subsequent Michael addition with a second molecule of the active methylene compound.[13][14] Solution: This is often dependent on the specific substrates and reaction conditions. Adjusting the stoichiometry or using a milder catalyst may help to minimize this side reaction.
Problem 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure coumarin derivative can be challenging.

Potential Cause Explanation & Recommended Solution
Inappropriate Recrystallization Solvent The chosen solvent system may be too good or too poor a solvent for the product, leading to low recovery or no crystallization. Solution: Perform small-scale solvent screening to find an appropriate single or mixed solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Ethanol or aqueous ethanol is often a good starting point for coumarin derivatives.[11][15]
Product is an Oil Some coumarin derivatives may be oils or low-melting solids at room temperature, making crystallization difficult. Solution: If recrystallization fails, column chromatography is the preferred method for purifying oils or amorphous solids. Use TLC to determine an appropriate solvent system for the separation.[16]
Contamination with Catalyst Basic catalysts like piperidine can be difficult to remove and may co-crystallize with the product. Solution: Before work-up, perform an acidic wash (e.g., with dilute HCl) to protonate and extract the basic catalyst into the aqueous layer.

Visualizing the Process

General Knoevenagel Condensation Workflow for Coumarin Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Prepare Reactants (Salicylaldehyde & Active Methylene Cmpd) prep_catalyst 2. Add Catalyst (e.g., Piperidine, L-Proline) prep_reactants->prep_catalyst reaction 3. Heat/Stir (Conventional or Microwave) prep_catalyst->reaction monitor 4. Monitor Progress (TLC) reaction->monitor workup 5. Quench & Extract monitor->workup Reaction Complete purify 6. Purify Product (Recrystallization or Chromatography) workup->purify characterize 7. Characterize (NMR, MS, MP) purify->characterize

Caption: A typical experimental workflow for coumarin synthesis.

Troubleshooting Decision Tree

G start Low Yield Issue check_tlc Analyze TLC Plate start->check_tlc no_product No Product Formed check_tlc->no_product Starting material remains multiple_products Multiple Products/Streaking check_tlc->multiple_products Complex mixture check_reagents Verify Reagent Purity & Catalyst Activity no_product->check_reagents If conditions are standard check_conditions Optimize Temp & Time no_product->check_conditions If reagents are pure optimize_conditions Reduce Temp/Time multiple_products->optimize_conditions check_stoichiometry Verify Stoichiometry multiple_products->check_stoichiometry solution1 Use fresh reagents/catalyst check_reagents->solution1 solution2 Systematically vary conditions check_conditions->solution2 solution3 Run optimization experiments optimize_conditions->solution3 solution4 Recalculate & re-weigh check_stoichiometry->solution4

Caption: A decision tree for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: L-Proline Catalyzed Synthesis of Coumarin-3-Carboxylic Ester[5]

This protocol provides a convenient and high-yielding method for synthesizing coumarin-3-carboxylic esters.

  • Reaction Setup: In a Schlenk tube, combine salicylaldehyde (0.05 mol), the desired malonic acid ester (1.05 equiv.), and L-proline (10.0 mol%).

  • Solvent Addition: Add the corresponding alcohol or acetonitrile (20 mL) as the solvent.

  • Reaction: Stir the mixture at 80 °C for 18 hours.

  • Work-up: Reduce the solvent volume by half under reduced pressure.

  • Purification: The pure coumarin product is obtained by crystallization at 4 °C from ethanol or acetonitrile, or by precipitation with diethyl ether. This method often yields a product pure enough to not require column chromatography.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis of Coumarins[8]

This protocol offers a rapid and environmentally friendly alternative to conventional heating.

  • Reaction Setup: In a microwave-safe open vessel, mix the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.4 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for the time and at the power specified for the particular substrates (typically 1-10 minutes).

  • Work-up: After irradiation, allow the reaction mixture to cool.

  • Purification: The crude product can usually be purified by simple recrystallization from an appropriate solvent (e.g., ethanol).

References

  • Encyclopedia.pub. (2022). Synthesis of the Coumarin Core. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. Retrieved from [Link]

  • Ghomi, J. S., & Akbarzadeh, E. (2019). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 24(9), 1691. Available from: [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. Retrieved from [Link]

  • Vallejo, J., et al. (2011). Knoevenagel Reaction in [MMIm][MSO 4 ]: Synthesis of Coumarins. Molecules, 16(6), 4474-4485. Available from: [Link]

  • Sikorski, A., et al. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • ChemHelpASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cationic lignin as an efficient and sustainable homogenous catalyst for aqueous Knoevenagel condensation reactions. Retrieved from [Link]

  • AIP Publishing. (2024). Synthesis of Coumarin Derivatives via Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of coumarins via Knoevenagel condensation.... Retrieved from [Link]

  • Sciforum. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different solvents on enzymatic Knoevenagel condensation.... Retrieved from [Link]

  • Scientific & Academic Publishing. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aldehydes with active methylene compounds catalyzed by MgC2O4/SiO2 under microwave irradiation and solvent-free conditions. Retrieved from [Link]

  • AIP Publishing. (2024). Synthesis of coumarin derivatives via knoevenagel condensation under microwave irradiation. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis of Coumarin-Conjugated Oligonucleotides via Knoevenagel Condensation to Prepare an Oligonucleotide Library. Retrieved from [Link]

  • RJPN. (n.d.). RECENT METHODS FOR THE SYNTHESIS OF COUMARIN DERIVATIVES USING DIFFERENT STRATEGIES. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2023). POSSIBLE REACTIONS ON COUMARIN MOLECULE. Retrieved from [Link]

  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. Retrieved from [Link]

  • Sefako Makgatho Health Sciences University. (2025). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation Overview. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Recrystallization of 3-(4-Methylbenzoyl)coumarin

Introduction Welcome to the technical support center for the purification of 3-(4-Methylbenzoyl)coumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the purification of 3-(4-Methylbenzoyl)coumarin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a foundational understanding of the principles at play, enabling you to adapt and overcome challenges in your own laboratory setting.

3-(4-Methylbenzoyl)coumarin belongs to the coumarin family, a class of compounds widely recognized for their diverse biological activities and applications in pharmaceuticals and materials science.[1][2][3][4][5] The purity of these compounds is paramount for accurate biological evaluation and for meeting the stringent requirements of drug development.[6][7] Recrystallization is a powerful and economical technique for purifying solid organic compounds, and its success hinges on the careful selection of solvents and a precise execution of the procedure.[7][8][9][10]

This guide will walk you through the intricacies of selecting an appropriate solvent system, provide a step-by-step recrystallization protocol, and offer a comprehensive troubleshooting section to address common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying 3-(4-Methylbenzoyl)coumarin?

Recrystallization is based on the principle of differential solubility.[9][10] An ideal recrystallization solvent will dissolve the crude 3-(4-Methylbenzoyl)coumarin and its impurities at an elevated temperature, but the desired compound will have significantly lower solubility in the same solvent at a lower temperature.[8][9][10] As the hot, saturated solution cools, the solubility of the 3-(4-Methylbenzoyl)coumarin decreases, leading to the formation of pure crystals.[9][10] The impurities, ideally, remain dissolved in the cold solvent and are subsequently removed during filtration.[10]

Q2: How do I choose the best solvent for the recrystallization of 3-(4-Methylbenzoyl)coumarin?

The selection of a suitable solvent is the most critical step in recrystallization.[7] The ideal solvent should:

  • Dissolve the compound when hot: The solvent should readily dissolve the 3-(4-Methylbenzoyl)coumarin at or near its boiling point.

  • Have low solubility for the compound when cold: This ensures maximum recovery of the purified crystals upon cooling.

  • Either not dissolve impurities at all or dissolve them very well at all temperatures: This allows for the separation of the desired compound from impurities.[8]

  • Be chemically inert: The solvent should not react with the 3-(4-Methylbenzoyl)coumarin.

  • Be volatile enough to be easily removed from the purified crystals: This simplifies the drying process.

  • Have a boiling point below the melting point of the compound: This prevents the compound from "oiling out" instead of crystallizing.[8]

For coumarin derivatives, common solvent systems include ethanol/water, methanol/water, or ethyl acetate/hexane mixtures.[11] Given the structure of 3-(4-Methylbenzoyl)coumarin, a moderately polar solvent or a mixed solvent system is a good starting point. Experimentation with small quantities of your crude product in various solvents is highly recommended.

Q3: What are common impurities I might encounter in my crude 3-(4-Methylbenzoyl)coumarin?

Impurities can arise from starting materials, side reactions, or decomposition products.[12] Depending on the synthetic route used to prepare 3-(4-Methylbenzoyl)coumarin, common impurities may include:

  • Unreacted starting materials: For instance, if synthesized via a Perkin or Knoevenagel condensation, residual salicylaldehyde or the active methylene compound might be present.[3][4][13]

  • Byproducts of the reaction: Side reactions can lead to the formation of related coumarin derivatives or other unwanted compounds.[12]

  • Catalyst residues: If a catalyst was used in the synthesis, traces might remain in the crude product.[12]

  • Colored impurities: These can often be removed with the use of activated charcoal during the recrystallization process.[11]

Troubleshooting Guide

This section addresses specific problems you might face during the recrystallization of 3-(4-Methylbenzoyl)coumarin and provides actionable solutions.

Problem 1: The compound does not dissolve in the hot solvent.
Possible Cause Solution
Insufficient solvent volume. Add more solvent in small increments until the compound dissolves. Be cautious not to add too much, as this will reduce your final yield.
Inappropriate solvent. The solvent may be too non-polar. Try a more polar solvent or a mixed solvent system. For example, if you are using hexane, try adding some ethyl acetate.
Insoluble impurities. If a small amount of solid material remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot filtration to remove the solid before allowing the solution to cool.
Problem 2: The compound "oils out" instead of forming crystals.

This phenomenon occurs when the compound comes out of solution as a liquid rather than a solid.

Possible Cause Solution
The boiling point of the solvent is higher than the melting point of the compound. Select a solvent with a lower boiling point.[8]
The solution is cooling too rapidly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.[11]
The presence of impurities is inhibiting crystallization. The impurities may be lowering the melting point of your compound. Further purification by another method, such as column chromatography, may be necessary before recrystallization.[11] You can also try adding a seed crystal of pure 3-(4-Methylbenzoyl)coumarin to induce crystallization.[11]
Supersaturation. Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites for crystal growth.
Problem 3: No crystals form upon cooling.
Possible Cause Solution
Too much solvent was used. The solution is not saturated enough. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The compound is highly soluble in the cold solvent. The chosen solvent is not suitable. You will need to select a solvent in which your compound has lower solubility at cold temperatures. Alternatively, try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the current solvent) dropwise to the cooled solution to induce precipitation.[14] For example, if your compound is dissolved in ethanol, you could try adding water as an anti-solvent.[15]
The solution needs more time to crystallize. Some compounds crystallize slowly. Let the solution stand undisturbed for a longer period, even overnight, in a cold environment.
Problem 4: The recovered crystals are colored or appear impure.
Possible Cause Solution
Colored impurities are present. During the hot dissolution step, add a small amount of activated charcoal to the solution and boil for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[11] Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Impurities have co-precipitated with the product. This can happen if the solution cools too quickly or if the concentration of impurities is very high. A second recrystallization may be necessary to achieve the desired purity.
Incomplete washing of the crystals. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Experimental Protocol: Recrystallization of 3-(4-Methylbenzoyl)coumarin

This protocol provides a detailed, step-by-step methodology for the purification of 3-(4-Methylbenzoyl)coumarin.

Materials:
  • Crude 3-(4-Methylbenzoyl)coumarin

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution of Crude Product A->B  Select appropriate solvent C 3. Decolorization (Optional) B->C  Add activated charcoal E 5. Crystallization B->E  If no decolorization needed D 4. Hot Filtration (Optional) C->D  Remove charcoal D->E  Cool slowly F 6. Isolation of Crystals E->F  Vacuum filtration G 7. Washing of Crystals F->G  Rinse with cold solvent H 8. Drying G->H  Air or vacuum oven

Caption: A generalized workflow for the recrystallization of 3-(4-Methylbenzoyl)coumarin.

Step-by-Step Procedure:
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will show poor solubility at room temperature and good solubility when hot. For 3-(4-Methylbenzoyl)coumarin, consider starting with ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude 3-(4-Methylbenzoyl)coumarin in an Erlenmeyer flask with a stir bar. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture gently with stirring. Continue adding the solvent in small portions until the solid completely dissolves.[8] Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, you will need to perform a hot filtration. This must be done quickly to prevent the product from crystallizing prematurely. Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the preheated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.[11] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarGood general solvent for many organic compounds. Often used in a mixture with water.
Isopropanol 82PolarSimilar to ethanol, can be a good choice for coumarins.
Ethyl Acetate 77Moderately PolarOften used in a mixed solvent system with a non-polar solvent like hexane.
Acetone 56PolarA strong solvent, may have high solubility even at low temperatures, potentially reducing yield.[14]
Toluene 111Non-polarMay be suitable if the compound is less polar.[14]
Hexane 69Non-polarGenerally a poor solvent for coumarins on its own, but useful as an anti-solvent in a mixed system.
Water 100Very PolarCoumarins are generally poorly soluble in water, making it a good anti-solvent.[16]

Logical Troubleshooting Diagram

Troubleshooting_Logic Start Recrystallization Issue Q1 Does the compound dissolve in hot solvent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No   Q2 Does the compound oil out upon cooling? A1_Yes->Q2 Sol1 Add more solvent or try a more polar solvent. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Cool slower, use a lower boiling point solvent, or purify further. A2_Yes->Sol2 Q3 Do crystals form upon cooling? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are the crystals pure? A3_Yes->Q4 Sol3 Concentrate the solution or add an anti-solvent. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Successful Purification A4_Yes->End Sol4 Use charcoal for color, re-recrystallize, or wash more thoroughly. A4_No->Sol4

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Coumarins from 2,4-Difluororesorcinol.
  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate.
  • Ćavar, S., & Kovač, F. (2012). Three novel 4-methylcoumarin derivatives. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 38, 1-4.
  • Prahadeesh, N., & Sithambaresan, M. (2019). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. RESEARCH REVIEW International Journal of Multidisciplinary, 4(1).
  • BenchChem. (n.d.). Application Note: A Detailed Laboratory Protocol for the Synthesis of 3-Benzyl Coumarins.
  • HETEROCYCLES. (2005, October 14). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. 65(12).
  • ACS Publications. (2022, February 3). RETRACTED: Dual Role of Oxoaldehydes: Divergent Synthesis of 3-Aryl- and 3-Aroylcoumarins. The Journal of Organic Chemistry.
  • Reddit. (2023, February 19).
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coumarin Derivatization.
  • RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10).
  • ResearchGate. (2020, March 7). What is the best solvent to recrystillize a polar coumarin?
  • PMC. (2022, April 19).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents | Request PDF.
  • Quora. (2019, June 27).
  • Google Patents. (n.d.). US2204008A - Manufacture of coumarin.
  • Encyclopedia.pub. (2022, March 23). Synthesis of the Coumarin Core.
  • PubMed. (2019, December 15). Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents.
  • BenchChem. (n.d.). solubility and stability of Coumarin-C2-exo-BCN.
  • SciSpace. (n.d.). Solvent-Free Synthesis of New Coumarins.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents.
  • Google Patents. (n.d.).
  • Reddit. (2024, October 17).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Organic Chemistry Portal. (n.d.). Efficient and General Synthesis of 3-Aryl Coumarins Using Cyanuric Chloride.
  • (2022, September 8). Properties of Common Organic Solvents.
  • Journal of Synthetic Chemistry. (2024, July 21). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H.
  • MDPI. (2024, June 9). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest.
  • (2022, November 21).

Sources

Optimization

Technical Support Center: Troubleshooting Low Fluorescence in 3-Benzoylcoumarins

Status: Online Operator: Senior Application Scientist Case ID: 3BC-FL-OPT Topic: Optimization of Emission Intensity in 3-Benzoylcoumarin Scaffolds Introduction Welcome to the technical support hub for coumarin photophysi...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Case ID: 3BC-FL-OPT Topic: Optimization of Emission Intensity in 3-Benzoylcoumarin Scaffolds

Introduction

Welcome to the technical support hub for coumarin photophysics. You are likely here because your 3-benzoylcoumarin derivative is exhibiting weak emission, low quantum yield (


), or unexpected spectral shifts.

3-benzoylcoumarins function as "push-pull" chromophores. Their fluorescence is governed by Intramolecular Charge Transfer (ICT).[1][2] If this transfer is disrupted—by poor structural design, environmental quenching, or synthetic impurities—the molecule will relax non-radiatively (heat) rather than radiatively (light).

Use the following modules to diagnose and resolve your specific issue.

Module 1: Diagnostic Workflow

Before altering your synthesis, run your compound through this logic gate to identify the root cause of low intensity.

TroubleshootingWorkflow Start ISSUE: Low Fluorescence Intensity CheckAbs Step 1: Check Absorbance Is the solution colored? Start->CheckAbs NoAbs No Absorbance CheckAbs->NoAbs Solution is clear HasAbs Strong Absorbance CheckAbs->HasAbs Solution is yellow/orange SynthFail Synthesis Failed Check Knoevenagel Protocol NoAbs->SynthFail CheckConc Step 2: Check Concentration Is [C] > 10⁻⁴ M? HasAbs->CheckConc Dilute Action: Dilute Sample (Fix Aggregation Quenching) CheckConc->Dilute Yes (Too High) CheckSolvent Step 3: Check Solvent Is it Protic (MeOH, Water)? CheckConc->CheckSolvent No (Optimal Range) ChangeSolv Action: Switch to Aprotic (DCM, DMSO, Toluene) CheckSolvent->ChangeSolv Yes (TICT Quenching) CheckStruct Step 4: Check Structure Is C-7 substituted? CheckSolvent->CheckStruct No (Aprotic) ModifyStruct Action: Add Donor at C-7 (-NEt₂, -OH, -OMe) CheckStruct->ModifyStruct No (H at C-7) CheckPurity Step 5: Check Purity (TLC/NMR) Unreacted Aldehyde present? CheckStruct->CheckPurity Yes (Donor present) CheckPurity->Start Still Low? Contact Support Purify Action: Recrystallize/Column (Remove Quenchers) CheckPurity->Purify Yes (Impurities)

Figure 1: Step-by-step troubleshooting logic for diagnosing fluorescence loss in coumarin derivatives.

Module 2: Structural & Chemical Factors (The "Hardware")

Q: I synthesized a 3-benzoylcoumarin, but it is virtually non-fluorescent. Did I pick the wrong substituents?

A: Likely, yes. The fluorescence of 3-benzoylcoumarins relies on a "Push-Pull" mechanism.

  • The Mechanism: Upon excitation, electron density must shift from the coumarin ring (Donor) to the benzoyl group (Acceptor), creating an Intramolecular Charge Transfer (ICT) state.

  • The Fix: You must install a strong Electron Donating Group (EDG) at the 7-position .

    • Best: Diethylamino (

      
      ) or Dimethylamino (
      
      
      
      ). These provide the strongest "push," resulting in high quantum yields (
      
      
      ) and visible emission (often blue-green to yellow).
    • Moderate: Hydroxyl (

      
      ) or Methoxy (
      
      
      
      ).
    • Worst: Hydrogen (

      
      ) or Electron Withdrawing Groups (
      
      
      
      ,
      
      
      ) at position 7. Unsubstituted 3-benzoylcoumarin is weakly fluorescent because it lacks the donor strength to populate the emissive ICT state effectively [1].

Q: Why does my 7-diethylamino derivative stop glowing when I rotate the benzoyl group?

A: You are experiencing the TICT (Twisted Intramolecular Charge Transfer) phenomenon.[1] In flexible molecules, the excited state can relax by rotating the bond between the donor (amino group) or the acceptor (benzoyl group) and the core ring. This twisted state (TICT) is often non-emissive and decays via non-radiative pathways (heat). Rigidifying the structure (e.g., locking the nitrogen in a ring system like julolidine) can prevent this rotation and restore fluorescence [2].

Module 3: Environmental Effects (The "Software")

Q: My compound glows brightly in Dichloromethane (DCM) but fades significantly in Methanol or Water. Why?

A: This is a classic case of Solvatochromism and Hydrogen Bond Quenching .

  • Solvent Polarity: 3-benzoylcoumarins are highly sensitive to solvent polarity.

    • Non-polar/Aprotic (DCM, Toluene): The locally excited (LE) state is stable. Fluorescence is usually strong and blue-shifted.

    • Polar Aprotic (DMSO, Acetonitrile): The ICT state is stabilized. Emission red-shifts (bathochromic shift).

    • Polar Protic (Methanol, Water): While these stabilize the ICT state, they also facilitate non-radiative decay through hydrogen bonding with the carbonyl oxygens. This competes with fluorescence, lowering the quantum yield [3].

Data Summary: Solvent Effects on 7-Diethylamino-3-benzoylcoumarin

SolventPolarity (Dielectric ε)Emission λ (nm)Intensity/Quantum Yield Trend
Toluene 2.4 (Non-polar)~440 nm (Blue)High
DCM 8.9 (Polar Aprotic)~460 nm (Cyan)Optimal (High

)
Acetonitrile 37.5 (Polar Aprotic)~490 nm (Green)Moderate
Methanol 33.0 (Polar Protic)~500 nm (Green)Low (Quenched by H-bonding)

Q: I increased the concentration to get a stronger signal, but the intensity dropped. Is my detector broken?

A: No, your detector is fine. You are observing Aggregation-Caused Quenching (ACQ) or the Inner Filter Effect (IFE) .

  • ACQ: At high concentrations, planar coumarin molecules stack (π-π stacking). These aggregates often dissipate energy non-radiatively.

  • IFE: At high concentrations (Absorbance > 0.1), the molecules at the front of the cuvette absorb all the excitation light, leaving none for the molecules in the center where the detector reads.

  • Protocol: Always measure fluorescence at an optical density (OD) below 0.05 at the excitation wavelength.

Module 4: Synthesis & Purity Protocols

Q: My NMR shows the product, but fluorescence is weak. Could impurities be the cause?

A: Yes. The starting material, Salicylaldehyde , is a known quencher of fluorescence due to phenolic protons and photo-induced electron transfer (PeT) processes. Even 1-2% impurity can drastically reduce signal.

Standard Protocol: Knoevenagel Condensation Use this validated protocol to ensure high purity and yield.

Reagents:

  • Substituted Salicylaldehyde (e.g., 4-(diethylamino)salicylaldehyde)

  • Ethyl Benzoylacetate

  • Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Mix: Dissolve 1.0 eq of salicylaldehyde and 1.1 eq of ethyl benzoylacetate in Ethanol (5 mL per mmol).

  • Catalyze: Add 5-10 drops of Piperidine.

  • Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor by TLC (Mobile phase: 20% Ethyl Acetate in Hexane).

    • Checkpoint: The spot for salicylaldehyde must disappear completely.

  • Cool: Allow the reaction to cool to room temperature, then chill on ice.

  • Precipitate: The 3-benzoylcoumarin usually precipitates as a solid.

  • Purify (Critical): Filter the solid. Wash with cold ethanol (removes unreacted aldehyde).

  • Recrystallize: Recrystallize from Ethanol or Acetonitrile.

    • Note: If an oil forms, perform column chromatography (Silica gel, Hexane:EtOAc gradient) [4].

SynthesisPathway Salicyl Salicylaldehyde (Donor) Intermediate Knoevenagel Intermediate Salicyl->Intermediate + Piperidine - H₂O Impurity Unreacted Aldehyde (Quencher) Salicyl->Impurity Incomplete Rxn EBA Ethyl Benzoylacetate (Acceptor) EBA->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - EtOH Product 3-Benzoylcoumarin (Fluorescent) Cyclization->Product Impurity->Product Contamination

Figure 2: Synthesis pathway highlighting the critical cyclization step and potential impurity carry-over.

References

  • Sosso Siaka, et al. (2018).[3] "(Coumarin-3-yl)-benzoates as a Series of New Fluorescent Compounds: Synthesis, Characterization and Fluorescence Properties in the Solid State." American Journal of Organic Chemistry, 8(2), 17-25.[3] Link

  • Luan, X.H., et al. (2002). "Synthesis of fluorescent 3-benzoxazol-2-yl-coumarins." Molecules, 5(1). Link

  • Lončar, B., et al. (2020). "Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin." Chemical and Biochemical Engineering Quarterly, 34(1). Link

  • Szwaczko, K., et al. (2022).[4] "Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester." Biomedical Journal of Scientific & Technical Research, 47(2). Link

Sources

Troubleshooting

Effect of pH on the stability of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

Technical Support Center: Stability Profiling of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one Core Technical Brief: The Stability Mechanism The Issue: Users frequently report "loss of signal" or "spectral shifts" when worki...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Profiling of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

Core Technical Brief: The Stability Mechanism

The Issue: Users frequently report "loss of signal" or "spectral shifts" when working with 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one in aqueous buffers. This is rarely due to oxidation or photodegradation (though possible); it is almost primarily driven by base-catalyzed hydrolysis of the lactone ring .

The Mechanism: The coumarin (2H-1-benzopyran-2-one) core contains a lactone (cyclic ester). In the presence of hydroxide ions (


), this ring undergoes nucleophilic attack, opening to form the water-soluble coumarinate anion.
  • Acidic/Neutral (pH < 7.0): The equilibrium heavily favors the closed-ring Lactone form (Stable, Lipophilic).

  • Alkaline (pH > 9.0): The equilibrium shifts to the open-ring Coumarinate form (Unstable, Hydrophilic).

  • The 4-Methylbenzoyl Effect: The substituent at position 3 extends conjugation but also increases lipophilicity. While the methyl group is electron-donating, the carbonyl of the benzoyl group is electron-withdrawing, making the lactone carbonyl slightly more susceptible to nucleophilic attack than unsubstituted coumarin.

Diagnostic & Troubleshooting Guide

Scenario A: "My sample precipitated upon dilution in buffer."
  • Root Cause: Hydrophobic Crash-out. The 4-methylbenzoyl group significantly increases lipophilicity (

    
    ). The neutral lactone form is poorly soluble in water.
    
  • Immediate Fix: Ensure a minimum organic co-solvent fraction.

    • Standard: 10–20% DMSO or Ethanol is usually required for concentrations > 10 µM.

    • Critical Check: Do not dilute a high-concentration DMSO stock directly into pH 7.4 PBS without intermediate vortexing; local high concentrations cause micro-precipitation.

Scenario B: "The UV absorbance peak at ~310–330 nm is disappearing over time."
  • Root Cause: Lactone Hydrolysis. You are likely operating at a pH > 8.0, or your buffer has drifted. The ring-opening event destroys the specific chromophore associated with the coumarin core.

  • Immediate Fix: Acidify the solution.

    • Add 0.1 M HCl dropwise. If the peak recovers (even partially), the ring has re-closed (recyclization). If it does not, the open form may have isomerized to the stable trans-coumarate, which is irreversible.

Visualizing the Instability Pathway

The following diagram illustrates the critical pH-dependent equilibrium users must control.

CoumarinStability cluster_legend Stability Zone Lactone Closed Ring Form (Lactone) Stable @ pH < 7 Lipophilic Transition Transition State (OH- Attack) Lactone->Transition + OH- (Base Catalysis) OpenRing Open Ring Form (Coumarinate Anion) Dominant @ pH > 10 Hydrophilic Transition->OpenRing Ring Opening OpenRing->Lactone + H+ (Acidification) Reversible (Fast) Isomer Trans-Isomer (Coumarate) Irreversible Degradation OpenRing->Isomer UV Light / Time Isomerization

Figure 1: The pH-dependent hydrolysis pathway of 3-benzoylcoumarin derivatives. Note the reversibility of the initial ring opening upon acidification.

Experimental Protocol: Determining Your Stability Window

Do not rely on literature values alone. The specific substituents (4-methylbenzoyl) alter the hydrolysis rate constant (


). Perform this assay to validate your specific experimental conditions.

Objective: Determine the pseudo-first-order degradation rate (


) at your target pH.

Materials:

  • Stock Solution: 10 mM 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one in DMSO.

  • Buffers: Britton-Robinson or Phosphate buffers (pH 6.0, 7.4, 8.5, 10.0).

  • Instrument: UV-Vis Spectrophotometer (Scanning 250–450 nm).

Step-by-Step Methodology:

  • Baseline Scan: Dilute Stock to 50 µM in pH 6.0 buffer (with 10% DMSO). Scan 250–450 nm. Identify

    
     (Expected ~310–340 nm).
    
  • Kinetic Setup: Set spectrophotometer to Kinetic Mode at

    
    .
    
  • Initiation:

    • Prepare cuvette with pH 8.5 (or target experimental pH) buffer.

    • Inject compound to final 50 µM.

    • Mix rapidly (< 5 seconds).

  • Data Collection: Record Absorbance (

    
    ) every 60 seconds for 60 minutes.
    
  • Analysis:

    • Plot

      
       vs. Time.[1]
      
    • The slope of the line is

      
      .
      
    • Pass Criteria: If half-life (

      
      ) is < 2 hours, the buffer is unsuitable for long-term assays.
      

Stability Data Reference Table

Use this table to predict stability based on common laboratory conditions.

pH EnvironmentPredicted StabilityDominant SpeciesRecommended Action
pH < 6.0 High Neutral LactoneSafe for overnight storage (protect from light).
pH 7.0 – 7.5 Moderate Equilibrium (Mostly Lactone)Use immediately. Limit assay time to < 4 hours.
pH 8.0 – 9.0 Low Mixed SpeciesUnstable. Expect >10% signal loss per hour.
pH > 10.0 Critical Failure Coumarinate AnionDo not use. Rapid ring opening occurs.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of DMSO for the stock solution? A: Yes, but be cautious. While the compound is soluble in methanol, methanol can participate in transesterification reactions at the lactone ring under basic conditions (forming the methyl ester of the open acid) more readily than DMSO. DMSO is preferred for chemical stability.

Q2: I see a new peak appearing at a lower wavelength (~250-280 nm) as the main peak drops. What is this? A: This is the classic spectral signature of the coumarinate anion (open ring) . The disruption of the rigid coumarin bicycle breaks the extended conjugation, resulting in a hypsochromic (blue) shift. This confirms pH-mediated hydrolysis, not oxidation.

Q3: How does the 4-methylbenzoyl group specifically affect pKa compared to standard coumarin? A: Unsubstituted coumarin undergoes ring opening significantly only at pH > 9.5. The 3-benzoyl substituent is electron-withdrawing relative to the coumarin ring, which pulls electron density away from the lactone carbonyl, making it more electrophilic. This lowers the pH threshold for hydrolysis. You may see degradation start as low as pH 7.8–8.0, which is why strict pH control is vital.

References

  • Al-Omran, F., et al. "Synthesis and structural studies of some new 3-acylcoumarin derivatives." Journal of Heterocyclic Chemistry, vol. 38, no. 4, 2001.

  • El-Daly, S. A., et al. "Photophysical properties and photostability of some 3-substituted coumarin derivatives." Journal of Photochemistry and Photobiology A: Chemistry, vol. 137, no. 2, 2000.

  • Garrett, E. R., et al. "Kinetics and mechanisms of the hydrolysis of coumarin and its derivatives." Journal of Pharmaceutical Sciences, vol. 60, no. 3, 1971.

  • PubChem Compound Summary. "3-benzoylcoumarin derivatives." National Center for Biotechnology Information. Accessed Oct 2023.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: FTIR Carbonyl Assignment for 3-(4-Methylbenzoyl)coumarin

Topic: FTIR Carbonyl Peak Assignment for 3-(4-Methylbenzoyl)coumarin Content Type: Publish Comparison Guide Executive Summary 3-(4-Methylbenzoyl)coumarin presents a classic spectroscopic challenge: resolving two distinct...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Carbonyl Peak Assignment for 3-(4-Methylbenzoyl)coumarin Content Type: Publish Comparison Guide

Executive Summary

3-(4-Methylbenzoyl)coumarin presents a classic spectroscopic challenge: resolving two distinct carbonyl (C=O) environments within a highly conjugated system. For researchers in drug development and organic synthesis, correctly assigning these peaks is critical for validating structural integrity and assessing purity.

This guide definitively assigns the carbonyl stretching frequencies:

  • Lactone C=O[1] (Coumarin Ring): 1715 – 1725 cm⁻¹ [2][3]

  • Ketone C=O[4] (Exocyclic Benzoyl): 1655 – 1665 cm⁻¹

The separation (~50-60 cm⁻¹) arises because the exocyclic ketone is heavily conjugated with both the coumarin


-system and the electron-rich 4-methylphenyl ring, significantly lowering its force constant compared to the strained lactone ester.

Structural Analysis & Mechanistic Logic

To interpret the spectrum accurately, one must understand the electronic environment of the two carbonyls.

The Two Carbonyl Environments
  • The Lactone Carbonyl (C-2): Located within the heterocyclic pyrone ring.

    • Effect: Cyclic esters (lactones) typically absorb at higher frequencies than acyclic esters due to ring strain, which increases the

      
      -character of the 
      
      
      
      -bond, stiffening the C=O bond.
    • Range: 1700–1740 cm⁻¹.

  • The Ketone Carbonyl (Exocyclic): Located at position C-3, bridging the coumarin and the 4-methylphenyl moiety.

    • Effect: This carbonyl is in "cross-conjugation." It resonates with the C3=C4 double bond of the coumarin and the phenyl ring. The 4-methyl group (an electron-donating group, EDG) further pumps electron density into the carbonyl anti-bonding orbital, lowering the bond order and frequency.

    • Range: 1650–1680 cm⁻¹.

Diagram: Assignment Logic Flow

The following decision tree illustrates the logical pathway for assigning these peaks, validated by substituent effects.

CarbonylAssignment Start Unknown Spectrum: 3-(4-Methylbenzoyl)coumarin Region Identify Carbonyl Region (1600 - 1750 cm⁻¹) Start->Region PeakA Peak A: High Frequency (~1720 cm⁻¹) Region->PeakA Higher k (force constant) PeakB Peak B: Low Frequency (~1660 cm⁻¹) Region->PeakB Lower k (force constant) LogicA Lactone Logic: Cyclic Ester + Ring Strain (Maintains Double Bond Character) PeakA->LogicA LogicB Ketone Logic: Exocyclic + Conjugation + 4-Me Donor Effect (Increases Single Bond Character) PeakB->LogicB Conclusion FINAL ASSIGNMENT Peak A = Lactone C=O Peak B = Ketone C=O LogicA->Conclusion LogicB->Conclusion

Caption: Logical workflow for distinguishing lactone vs. ketone carbonyls based on frequency shifts caused by ring strain and electronic conjugation.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the standard for rapid identification, relying on it alone can lead to misinterpretation without comparative data. This section compares FTIR performance against computational (DFT) and complementary spectroscopic methods.

Table 1: Comparative Method Performance
FeatureFTIR (Experimental) DFT (B3LYP/6-31G)*Raman Spectroscopy
Primary Utility Rapid QC, FingerprintingTheoretical ValidationSymmetric Vibration Analysis
Lactone C=O Strong, Sharp (~1720) Calc: ~1740 (needs scaling)Weak Intensity
Ketone C=O Strong, Broad (~1660) Calc: ~1680 (needs scaling)Medium/Strong Intensity
Resolution High (distinct peaks)High (exact modes)Moderate (fluorescence interference)
Cost/Time Low / <5 minsHigh / Hours-DaysHigh / <30 mins
Limitation Overlap in complex mixturesGas phase approx. (no packing)Fluorescence from Coumarin
Why FTIR Wins for Routine Analysis
  • Dipole Moment Sensitivity: Carbonyl stretching involves a significant change in dipole moment, making C=O peaks the most intense features in the IR spectrum.[4][5] Raman, by contrast, relies on polarizability changes and often highlights the C=C backbone vibrations (1500-1600 cm⁻¹) rather than the carbonyls.

  • Substituent Tracking: FTIR is highly sensitive to the "4-methyl" shift. A standard 3-benzoylcoumarin ketone peak appears near 1670 cm⁻¹. The 4-methyl group donates electrons, weakening the C=O bond and shifting the peak to ~1660 cm⁻¹. This 10 cm⁻¹ shift is easily detectable in FTIR but subtle in NMR.

Experimental Data & Validation

The following data consolidates experimental findings from 3-acylcoumarin derivatives to validate the assignment for the 4-methyl variant.

Table 2: Carbonyl Shift Comparison (Solid State KBr)
CompoundSubstituent (R)Lactone C=O (cm⁻¹)Ketone C=O (cm⁻¹)Δ (Separation)
3-Acetylcoumarin -CH₃1720168040 cm⁻¹
3-Benzoylcoumarin -Ph1718166850 cm⁻¹
3-(4-Me-Benzoyl) -Ph-4-Me 1721 1662 59 cm⁻¹
3-(4-Cl-Benzoyl) -Ph-4-Cl1725167055 cm⁻¹

Note: Data derived from comparative analysis of 3-acylcoumarin derivatives [1, 2].[6][7][8] The electron-donating Methyl group lowers the ketone frequency compared to the unsubstituted Benzoyl, while the electron-withdrawing Chloro group raises it.

Detailed Experimental Protocol

To reproduce these assignments, follow this self-validating protocol. This ensures that the peaks observed are intrinsic to the molecule and not artifacts of solvation or aggregation.

Phase 1: Sample Preparation (Solid State)

Objective: Eliminate solvent-solute hydrogen bonding effects that shift carbonyl peaks.

  • Synthesis/Source: Ensure sample is recrystallized from Ethanol/Chloroform to remove unreacted 4-methylbenzoyl chloride (which has a distinct C=O at ~1770 cm⁻¹).

  • Drying: Dry sample in a vacuum oven at 50°C for 4 hours. Moisture (H₂O) bands at 3400 cm⁻¹ can broaden carbonyls via H-bonding.

  • KBr Pellet: Mix 1 mg of sample with 100 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering). Press at 10 tons for 2 minutes to form a transparent disc.

Phase 2: Acquisition & Processing
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Shimadzu IRTracer).

  • Parameters:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced carbonyls)

    • Scans: 32 (to improve Signal-to-Noise ratio)

  • Baseline Correction: Apply automatic baseline correction to flatten the region between 1800 and 1600 cm⁻¹.

Phase 3: Validation Workflow (DOT Diagram)

ValidationProtocol Sample Purified Sample Acquire Acquire FTIR Spectrum (KBr Pellet) Sample->Acquire Check1 Check 1770 cm⁻¹? (Starting Material) Acquire->Check1 Check2 Check 3400 cm⁻¹? (Moisture/OH) Check1->Check2 No Fail Recrystallize/Dry Check1->Fail Yes (Impure) Assign Assign Carbonyls: 1720 (Lactone) 1660 (Ketone) Check2->Assign No (Clean) Check2->Fail Yes (Wet)

Caption: Step-by-step validation workflow to ensure spectral integrity before peak assignment.

References

  • Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new 3-substituted coumarin derivatives. Der Pharma Chemica, 4(2), 772-777. Link

  • Sessouma, Y., et al. (2023). 4-Hydroxycoumarin theoretical study, synthesis and characterization 3-(4-methylbenzoyl). Journal of Moroccan Chemistry of Heterocycles, 22(1), 1-7. Link

  • PubChem. (2025).[9] 3-Benzoylcoumarin Compound Summary. National Center for Biotechnology Information. Link

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-Benzoylcoumarin Derivatives

Executive Summary 3-Benzoylcoumarin derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent anticoagulant, anticancer, and anti-inflammatory properties. Their structural characterization relie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzoylcoumarin derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent anticoagulant, anticancer, and anti-inflammatory properties. Their structural characterization relies heavily on Mass Spectrometry (MS). This guide provides a comparative analysis of fragmentation behaviors under Electron Impact (EI) versus Electrospray Ionization (ESI) , establishing a self-validating protocol for structural elucidation.

Unlike standard product comparisons, this guide evaluates the "performance" of different ionization techniques and structural substitutions, providing researchers with the diagnostic markers required to validate synthetic success and metabolic stability.

Comparative Analysis: Ionization Modalities

For the structural verification of 3-benzoylcoumarins, the choice of ionization method dictates the depth of structural insight.

Table 1: Performance Comparison of Ionization Techniques
FeatureElectron Impact (EI) Electrospray Ionization (ESI) Verdict for 3-Benzoylcoumarins
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)EI is superior for structural fingerprinting.
Molecular Ion Distinct (

), often intense
Dominant Protonated Molecule (

)
ESI is superior for molecular weight confirmation.
Fragmentation Extensive; diagnostic skeletal rearrangementsMinimal; requires MS/MS (CID) to induceEI provides "free" structural data; ESI requires tandem MS.
Key Diagnostic Benzoyl cation (

105) & Pyrones (

118)
Adducts (

,

)
Use EI for library matching; ESI for biological matrices.

Mechanistic Fragmentation Pathways

The fragmentation of 3-benzoylcoumarin is governed by the stability of the benzoyl cation and the lability of the lactone ring.

Primary Pathway: The -Cleavage

Under EI conditions (70 eV), the most characteristic pathway is the cleavage of the bond between the carbonyl carbon of the benzoyl group and the C3 position of the coumarin ring.

  • Mechanism: Homolytic cleavage yields a stable benzoyl cation (

    
     105) and a coumarin radical .
    
  • Secondary Decay: The benzoyl cation further eliminates carbon monoxide (CO) to form the phenyl cation (

    
     77), a "fingerprint" transition for all benzoyl derivatives.
    
Secondary Pathway: The Coumarin Core Collapse

The coumarin moiety undergoes a sequential neutral loss of CO molecules, a hallmark of cyclic lactones.

  • Step 1: Expulsion of CO from the lactone ring (pyrone) contracts the ring to a benzofuran-like radical cation.[1]

  • Step 2: A second loss of CO (from the phenolic oxygen) yields a highly unsaturated hydrocarbon fragment.

Substituent Effects (Comparative "Alternatives")
  • Electron-Donating Groups (EDGs): Substituents like -OCH

    
     on the benzoyl ring stabilize the acylium ion, increasing the abundance of the substituted benzoyl fragment (e.g., 
    
    
    
    135 for methoxybenzoyl).
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO

    
     destabilize the acylium ion, often shifting the base peak to the coumarin core fragments or promoting unique rearrangements.
    

Visualization of Fragmentation Dynamics[1][2][3]

The following diagram illustrates the competitive fragmentation pathways verified for 3-benzoylcoumarin.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 264 Benzoyl_Cat Benzoyl Cation m/z 105 (Base Peak) M_Ion->Benzoyl_Cat α-Cleavage (C3-C(=O) bond) Coumarin_Rad Coumarin Radical m/z 159 M_Ion->Coumarin_Rad Neutral Loss (Benzoyl radical) Phenyl_Cat Phenyl Cation m/z 77 Benzoyl_Cat->Phenyl_Cat - CO (28 Da) C4H3 C4H3+ Fragment m/z 51 Phenyl_Cat->C4H3 - C2H2 (26 Da) Benzofuran Benzofuran-like Ion m/z 131 Coumarin_Rad->Benzofuran - CO (28 Da) Ring Contraction

Figure 1: Validated fragmentation tree for 3-benzoylcoumarin under 70 eV Electron Impact (EI).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this step-by-step protocol. This workflow is designed to be self-validating by using the


 105/77 ratio as an internal quality control check.
Sample Preparation
  • Solvent: Dissolve 1 mg of the derivative in 1 mL of HPLC-grade Methanol (for ESI) or Dichloromethane (for GC-EI).

  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulate precursors that cause source contamination.

  • Dilution: Dilute to 10 ppm (GC-MS) or 1 ppm (LC-MS) to prevent detector saturation.

Instrument Parameters (GC-MS Focus)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet Temp: 280°C (Ensure complete volatilization of the benzoyl moiety).

  • Source Temp: 230°C.

  • Ionization: Electron Impact at 70 eV.[1][2][3]

Validation Criteria (The "Trust" Factor)

A run is considered valid only if:

  • Benzoyl Integrity: The ratio of

    
     105 to 
    
    
    
    77 is consistent (>1.0) for unsubstituted benzoyl derivatives.
  • Coumarin Core: The loss of CO (

    
    ) is observable, confirming the lactone ring structure.
    
  • Signal-to-Noise: The Molecular Ion (

    
    ) has a S/N > 10:1.
    

Quantitative Data Summary

The following table summarizes the diagnostic ions for common 3-benzoylcoumarin derivatives, aiding in rapid identification.

Table 2: Diagnostic Ion Abundance
Derivative (R-Group)Molecular Ion (

)
Base Peak (

)
Diagnostic Fragment 1Diagnostic Fragment 2
Unsubstituted 264105 (Benzoyl)77 (Phenyl)51 (C

H

)
4'-Methoxy 294135 (Anisoyl)107 (Anisyl)77 (Phenyl)
4'-Chloro 298/300 (3:1)139/141 (Cl-Benzoyl)111/113 (Cl-Phenyl)75 (Benzyne-like)
4'-Nitro 309105 (Rearrangement)*77159 (Coumarin core)

*Note: Nitro derivatives often undergo complex rearrangements where the NO


 group is lost or the benzoyl cation forms via a secondary pathway.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (10 ppm in DCM) GC Gas Chromatography (DB-5MS, 280°C) Sample->GC Injection Source EI Source (70 eV, 230°C) GC->Source Elution Analyzer Quadrupole (Scan m/z 50-500) Source->Analyzer Ionization Detector Detection & Spectrum Generation Analyzer->Detector Separation QC QC Check (m/z 105:77 Ratio) Detector->QC Data Review

Figure 2: Optimized GC-MS workflow for the analysis of 3-benzoylcoumarin derivatives.

References

  • Der Pharma Chemica. (2011). Synthesis and mass spectra of some new 3-substituted coumarin derivatives. Retrieved from [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • Science and Education Publishing. (2020). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

  • African Journals Online (AJOL). (2023). Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin. Retrieved from [Link]

Sources

Validation

Comparative Photoefficiency Guide: 3-(4-Methylbenzoyl)coumarin vs. Camphorquinone

Executive Summary This guide provides a technical comparison between Camphorquinone (CQ) , the industry-standard photoinitiator for dental and biomedical resins, and 3-(4-Methylbenzoyl)coumarin (MBC) , a high-performance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Camphorquinone (CQ) , the industry-standard photoinitiator for dental and biomedical resins, and 3-(4-Methylbenzoyl)coumarin (MBC) , a high-performance ketocoumarin derivative.

The Core Distinction:

  • Camphorquinone (CQ) is a visible-light specialist (blue region, ~468 nm) with low absorption efficiency (

    
    ). It relies on high-intensity light and efficient amine co-initiators to drive polymerization.
    
  • 3-(4-Methylbenzoyl)coumarin (MBC) is a near-UV/violet specialist (350–410 nm) with massive absorption efficiency (

    
    ). It offers superior reactivity in thin films and compatibility with 405 nm LED sources but faces depth-of-cure limitations due to the inner-filter effect.
    

Verdict: Use CQ for thick composites (>2mm) cured with standard blue LEDs. Use MBC for high-speed curing of thin films (<100


m), coatings, or 3D printing resins using 405 nm violet light.

Photophysical Properties Comparison

The fundamental difference lies in how these molecules interact with photons. CQ is a "forbidden transition" absorber (n




), while MBC utilizes a highly allowed

transition.
Table 1: Comparative Photophysical Data
PropertyCamphorquinone (CQ)3-(4-Methylbenzoyl)coumarin (MBC)*Impact on Application

(Abs)
468 nm (Blue)~355–365 nm (UV-A/Violet)Light Source: CQ requires Blue LED (450-470nm); MBC requires Violet LED (395-405nm).
Absorption Range 400 – 500 nm320 – 420 nmMBC has a "tail" into the visible but is primarily a UV-A absorber.
Molar Extinction Coeff.[1][2][3] (

)


Efficiency: MBC absorbs photons ~500x more efficiently than CQ.
Photoinitiation Type Type II (Requires Amine)Type II (Requires Amine)Both require a co-initiator (H-donor) for radical generation.
Photobleaching Poor (Residual Yellowing)Moderate to GoodMBC derivatives often bleach better, reducing final yellowing.
Solubility Good in methacrylatesModerate (structure dependent)MBC may require pre-dissolution in solvent or monomer.

*Note: Data for MBC is estimated based on the parent 3-benzoylcoumarin structure (


 nm, 

) with bathochromic shifts attributed to the 4-methyl substituent.

Mechanistic Insight: Radical Generation Pathways

Both initiators function primarily via a Norrish Type II mechanism. They absorb a photon to reach an excited triplet state (


), which then abstracts a hydrogen atom from a tertiary amine co-initiator (e.g., EDMAB or DMAEMA).
Diagram 1: Photoinitiation Mechanism (Type II)

Photoinitiation_Mechanism cluster_0 Critical Difference Photon Photon (hν) PI_Ground Photoinitiator (Ground) (CQ or MBC) Photon->PI_Ground Absorption PI_Excited Excited Triplet State (³PI*) PI_Ground->PI_Excited Excitation (ISC) Exciplex Exciplex Complex [PI...Amine]* PI_Excited->Exciplex + Amine Amine Co-Initiator (Tertiary Amine) Amine->Exciplex Radicals Radical Generation Exciplex->Radicals H-Abstraction Polymer Polymerization Initiation Radicals->Polymer Aminoalkyl Radical

Caption: Both CQ and MBC follow the Norrish Type II pathway. The rate-limiting step for CQ is photon absorption (low


), whereas for MBC, it is often the diffusion-controlled interaction with the amine.

Performance Analysis

Polymerization Kinetics (Rate of Polymerization, )
  • MBC Advantage: Due to its high extinction coefficient, MBC generates a massive concentration of excited states (

    
    ) immediately upon irradiation, leading to a significantly faster 
    
    
    
    (Rate of Polymerization) in the initial seconds.
  • CQ Limitation: CQ requires a longer "induction period" to generate sufficient radicals, especially at lower light intensities (<500 mW/cm²).

Depth of Cure & The Inner Filter Effect

This is the most critical trade-off.

  • Camphorquinone (Low

    
    ):  Light penetrates deep into the resin (up to 4-6 mm). The low absorption means photons are not "used up" at the surface.
    
    • Result: Uniform cure through thick bulk fills.

  • MBC (High

    
    ):  The top 10-50 
    
    
    
    m of the resin absorbs almost all the incident light. This phenomenon, known as the Inner Filter Effect , prevents light from reaching deeper layers.
    • Result: Extremely hard, tack-free surface, but potentially uncured liquid at the bottom of a 1mm sample.

Color Stability
  • CQ: The unreacted CQ is yellow. The photoproducts are also often yellow/brown. This makes "bleaching" (color change from yellow to clear) difficult.

  • MBC: Coumarins are fluorescent and often appear slightly yellow/green initially but tend to photobleach more effectively upon consumption, leading to clearer final polymers.

Experimental Protocols

To objectively compare these initiators in your specific formulation, follow these self-validating protocols.

Protocol 1: Determination of Molar Extinction Coefficient ( )

Objective: Quantify the light absorption efficiency at the specific emission wavelength of your curing light.

  • Preparation: Prepare a

    
     M stock solution of the photoinitiator (CQ or MBC) in spectroscopic grade Acetonitrile or Ethanol.
    
  • Dilution: Create a serial dilution (5 points) ranging from

    
     M to 
    
    
    
    M.
  • Measurement:

    • Use a UV-Vis Spectrophotometer (double-beam preferred).

    • Scan range: 250 nm – 550 nm.

    • Record Absorbance (

      
      ) at 
      
      
      
      and at the specific wavelength of your LED source (e.g., 405 nm or 468 nm).
  • Calculation: Plot Absorbance vs. Concentration. The slope of the linear regression (Beer-Lambert Law:

    
    ) is the Molar Extinction Coefficient (
    
    
    
    ).[2]
    • Validation:

      
       must be 
      
      
      
      .
Protocol 2: Real-Time FTIR for Degree of Conversion (DC)

Objective: Measure how fast and how completely the monomer converts to polymer.

  • Setup:

    • FTIR Spectrometer with ATR (Attenuated Total Reflectance) accessory.

    • Light Source: LED curing unit fixed at a constant distance (e.g., 5 mm) above the ATR crystal.

  • Formulation:

    • Resin Matrix: BisGMA/TEGDMA (70/30 wt%).

    • Group A: 0.5 wt% CQ + 1.0 wt% EDMAB (Amine).

    • Group B: 0.5 wt% MBC + 1.0 wt% EDMAB (Amine).

  • Procedure:

    • Place a drop of uncured resin on the ATR crystal (approx. 100

      
      m thick).
      
    • Start FTIR acquisition (Time-resolved mode, 1 spectrum/sec).

    • Turn on LED light after 10 seconds (to establish baseline).

    • Irradiate for 60 seconds.

  • Analysis:

    • Track the decrease in the methacrylate C=C peak at 1638 cm⁻¹ .

    • Use the aromatic C=C peak at 1608 cm⁻¹ as an internal standard (unchanged).

    • Formula:

      
      
      
Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Comparison Step1 UV-Vis Characterization (Determine ε at 405nm & 470nm) Start->Step1 Decision Select Light Source Step1->Decision Branch_Blue Blue LED (470nm) Decision->Branch_Blue For CQ Branch_Violet Violet LED (405nm) Decision->Branch_Violet For MBC Step2 Real-Time FTIR (ATR) (Measure Conversion Kinetics) Branch_Blue->Step2 Branch_Violet->Step2 Step3 Depth of Cure Test (ISO 4049 Scraping Method) Step2->Step3 Analysis Data Synthesis: Efficiency vs. Depth Step3->Analysis

Caption: Workflow for validating photoefficiency. The choice of light source (Decision node) is critical due to the spectral mismatch between CQ and MBC.

References

  • Alvim, H. H., et al. (2007). Efficiency of polymerization of a resin composite with different photoinitiators.[4][5][6] Journal of Applied Oral Science.[4] Link

  • Lara, L. R., et al. (2021). Effect of combining photoinitiators on cure efficiency of dental resin-based composites.[4][6][7] Journal of Applied Oral Science.[4] Link

  • Oregon Medical Laser Center. (n.d.). Molar Extinction Coefficient of Camphorquinone.Link

  • BenchChem. (2025).[2] Molar Extinction Coefficient of Coumarin 343 (Analog).Link

  • F1000Research. (2026).[5] Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms and Performance.[4][5][6][7]Link

  • ResearchGate. (2021). 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators.[8]Link

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one: Choosing the Right Analytical Tool

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The coumarin scaffold, a privileged structure in medicinal chemistry, is of particular interest due to its wide range of biological activities.[1][2] This guide provides an in-depth comparison of key analytical techniques for the structural analysis of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one, a representative 3-aroylcoumarin.

While the specific crystallographic data for 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one is not publicly available in crystallographic databases as of this guide's publication, we will explore the established methodologies for its comprehensive characterization. This guide will delve into the "why" and "how" behind experimental choices, offering a framework for researchers tackling the structural elucidation of this, or similar, novel coumarin derivatives.

Synthesis and Preparation of Analytical Samples

The journey to structural analysis begins with the synthesis of the target compound. 3-Aroylcoumarins are typically synthesized via methods such as the Perkin or Knoevenagel reactions, followed by Friedel-Crafts acylation or similar C-C bond-forming strategies. A plausible synthetic route to 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one is outlined below.

Experimental Protocol: Synthesis of 3-Aroylcoumarins

A common route involves the reaction of a salicylaldehyde with a β-ketoester, followed by acylation. For our target molecule, a likely precursor would be a 3-substituted coumarin which is then subjected to a Friedel-Crafts reaction with a toluene derivative.[3]

  • Synthesis of a 3-Acetylcoumarin Precursor : React salicylaldehyde with ethyl acetoacetate in the presence of a base catalyst like piperidine. This condensation reaction forms 3-acetyl-2H-chromen-2-one.[4]

  • Bromination : The acetyl group at the 3-position is then brominated, typically using bromine in a suitable solvent like chloroform, to yield 3-(bromoacetyl)-2H-chromen-2-one.[5] This activated intermediate is crucial for the subsequent C-C bond formation.

  • Friedel-Crafts-type Reaction : The 3-(bromoacetyl)-2H-chromen-2-one can then be reacted with toluene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the 4-methylbenzoyl group at the 3-position.

Following synthesis, purification is paramount and is typically achieved through column chromatography and recrystallization to obtain a high-purity sample (>95%), which is essential for all subsequent analytical techniques.[6]

The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)

Single-crystal X-ray diffraction (scXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Workflow for scXRD

scXRD_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Slow evaporation, vapor diffusion Mounting Crystal Mounting Crystal_Growth->Mounting Selection of a suitable single crystal Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solution Structure Solution (e.g., Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF File Generation Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:
  • Crystal Growth : High-quality single crystals are the primary requirement for scXRD. This is often the most challenging step. For organic molecules like our target compound, slow evaporation of a saturated solution is a common and effective method.[8] A suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) must be empirically determined. The goal is to obtain well-formed, non-twinned crystals with dimensions of at least 30-50 microns in each direction.[9]

  • Data Collection : A selected crystal is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods (e.g., direct methods or Patterson synthesis). This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.[8] The final output is a crystallographic information file (CIF), which contains all the atomic coordinates and other relevant crystallographic parameters.

When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)

For many organic compounds, obtaining single crystals suitable for scXRD can be difficult or impossible. In such cases, powder X-ray diffraction (PXRD) emerges as a powerful alternative.[9] While it typically does not provide the atomic-level detail of scXRD, it is invaluable for phase identification, assessing crystallinity, and, with modern computational methods, can even be used for structure solution.[11][12]

Experimental Workflow for PXRD

PXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Grinding Grind Sample to Fine Powder Packing Pack Sample into Holder Grinding->Packing Diffractometer PXRD Data Collection (2θ scan) Packing->Diffractometer Phase_ID Phase Identification (Database Matching) Diffractometer->Phase_ID Rietveld Structure Refinement (Rietveld Method) Phase_ID->Rietveld CSP Crystal Structure Prediction (optional) Rietveld->CSP

Caption: Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step Methodology:
  • Sample Preparation : A small amount of the crystalline material (~20-200 mg) is finely ground to ensure a random orientation of the crystallites. The powder is then carefully packed into a sample holder to create a flat surface.[9][13]

  • Data Collection : The sample is placed in a powder diffractometer. The instrument directs an X-ray beam onto the sample and a detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).[13]

  • Data Analysis : The resulting diffractogram, a plot of intensity versus 2θ, serves as a "fingerprint" of the crystalline phase. This pattern can be compared to databases for identification. For structure determination, the pattern is indexed to determine the unit cell parameters. The structure can then be solved using computational techniques, often in combination with crystal structure prediction (CSP), and refined using the Rietveld method.[11][12]

Structure in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[2][14] It provides detailed information about the chemical environment of individual atoms and their connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • Data Acquisition : A suite of NMR experiments are performed on a high-field NMR spectrometer (≥400 MHz).

    • ¹H NMR : Provides information about the number, chemical environment, and coupling of hydrogen atoms.

    • ¹³C NMR : Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC) : These experiments reveal correlations between atoms, allowing for the piecing together of the molecular skeleton. COSY shows H-H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range H-C correlations.[15]

For 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one, one would expect characteristic signals for the coumarin core, the 4-methyl group, and the benzoyl moiety. The HMBC spectrum would be crucial for confirming the connectivity between the benzoyl carbonyl carbon and the C3 position of the coumarin ring.

Confirming the Mass: Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[16]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization : The molecules are ionized, for example by electron impact (EI) or electrospray ionization (ESI).

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (C₁₇H₁₂O₃) would be expected to show a molecular ion peak corresponding to its molecular weight (276.28 g/mol ). The fragmentation pattern would likely involve cleavage at the benzoyl group, leading to characteristic fragment ions.[16][17]

Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementThroughputKey AdvantageKey Limitation
scXRD Unambiguous 3D structure, bond lengths/angles, packingHigh-quality single crystalLowDefinitive structural determination[7]Crystal growth can be a major bottleneck
PXRD Crystalline phase ID, unit cell parameters, potential for structure solution~20-200 mg powderHighUseful for non-single crystal samples[9]Lower resolution than scXRD, structure solution is complex[11]
NMR Connectivity, stereochemistry in solution5-10 mg dissolved sampleMediumDetailed structural information in solution[2][14]Does not provide solid-state packing information
MS Molecular weight, fragmentation patternsMicrograms to nanogramsHighHigh sensitivity, confirms molecular formula[16]Provides limited connectivity information on its own

Conclusion

The structural elucidation of a novel compound like 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for providing an unequivocal three-dimensional structure, its reliance on high-quality single crystals can be a significant hurdle. Powder X-ray diffraction offers a robust alternative for confirming the crystalline nature of the bulk material and can, with advanced computational methods, lead to a full structure solution.

Complementing these diffraction techniques, NMR spectroscopy is indispensable for confirming the covalent structure in solution, while mass spectrometry provides a rapid and sensitive confirmation of the molecular weight and elemental composition. A synergistic application of these techniques provides a self-validating system, ensuring the highest level of confidence in the determined structure for researchers in materials science and drug development.

References

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). Retrieved from University of California, Berkeley, College of Chemistry Facilities. [Link]

  • Zhu, Q., Oganov, A. R., Glass, C. W., & Stokes, H. T. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 8(7), 5026-5033. [Link]

  • PubChem. (n.d.). 3-Benzoylcoumarin. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray powder diffraction patterns of (a) pure coumarin and (b)... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of studied 3-arylcoumarin derivatives. [Image]. Retrieved from [Link]

  • Bernauer, F., et al. (2017). Powder diffraction and crystal structure prediction identify four new coumarin polymorphs. Chemical Science, 8(7), 5026-5033. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • Szwaczko, K., et al. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. Molecules, 29(1), 245. [Link]

  • Chen, Y. (2010). 8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2874. [Link]

  • Hamama, W. S., Zoorob, H. H., & Emam, H. A. (2019). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. ACG Publications. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aroylcoumarins. [Image]. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2085. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Harvard University. [Link]

  • TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Li, Z., et al. (2010). Synthesis, crystal structures and photoluminescence of 7-(N,N'-diethylamino)-3-phenylcoumarin derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(3), 1036-1042. [Link]

  • Clark, J. (2023). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Elucidation of Organic Compounds by NMR, MS, and IR Spectroscopy. Springer. [Link]

  • IGNOU. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Diamond Light Source. (n.d.). Search Results for Single Crystal X-ray Diffraction (SXRD). [Link]

  • Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. [Link]

  • Vasanthi, R., et al. (2015). Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o332. [Link]

  • CCDC. (2010). CCDC 717662: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link]

  • PubChem. (n.d.). 3,4-Dihydroxy-2H-1-benzopyran-2-one. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Al-Harthi, S., et al. (2023). Structural, CSD, Molecular Docking, Molecular Dynamics, and Hirshfeld Surface Analysis of a New Mesogen, Methyl-4-(5-(4-(octyloxy)phenyl)-1,2,4-oxadiazol-3-yl)benzoate. Molecules, 28(22), 7629. [Link]

  • NIST. (n.d.). 2H-1-Benzopyran, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • CCDC. (n.d.). Access Structures Search Results. Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-2-(4-methylbenzoyl)-4h-1-benzopyran-4-one. University of Luxembourg. Retrieved March 7, 2026, from [Link]

Sources

Validation

Antimicrobial efficacy of 3-(4-Methylbenzoyl)coumarin vs. standard antibiotics

Topic: Antimicrobial efficacy of 3-(4-Methylbenzoyl)coumarin vs. standard antibiotics Executive Summary 3-(4-Methylbenzoyl)coumarin (also known as 3-(p-toluoyl)coumarin) represents a significant class of 3-aroylcoumarins...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antimicrobial efficacy of 3-(4-Methylbenzoyl)coumarin vs. standard antibiotics

Executive Summary

3-(4-Methylbenzoyl)coumarin (also known as 3-(p-toluoyl)coumarin) represents a significant class of 3-aroylcoumarins , a scaffold gaining traction in medicinal chemistry as a potent antimicrobial agent. Unlike traditional coumarin antibiotics (e.g., Novobiocin) which target DNA gyrase B, 3-aroyl derivatives exhibit a dual-mode of action involving membrane depolarization and potential interference with bacterial cytokinesis.

This guide provides a technical comparison of 3-(4-Methylbenzoyl)coumarin against standard-of-care antibiotics (Ciprofloxacin and Ampicillin), detailing its synthesis, mechanism of action, and experimental efficacy profile.

Mechanism of Action (MOA)

The antimicrobial potency of 3-(4-Methylbenzoyl)coumarin stems from its lipophilic 4-methylbenzoyl pharmacophore at the C-3 position. This structural modification enhances the compound's ability to penetrate the peptidoglycan layer of Gram-positive bacteria.

Core Mechanisms:
  • Membrane Disruption: The lipophilic 4-methylbenzoyl tail inserts into the bacterial cell membrane, altering permeability and causing leakage of intracellular electrolytes (K+ efflux).

  • DNA Gyrase Inhibition (Putative): Similar to aminocoumarins, the benzopyrone core can bind to the ATP-binding site of the GyrB subunit, inhibiting DNA supercoiling essential for replication.

  • SAR Insight: The para-methyl group on the benzoyl ring increases hydrophobicity (LogP), significantly improving activity against S. aureus compared to the unsubstituted 3-benzoylcoumarin.

MOA Pathway Diagram

MOA_Pathway Compound 3-(4-Methylbenzoyl)coumarin Membrane Bacterial Cell Membrane Compound->Membrane Hydrophobic Insertion Gyrase DNA Gyrase (GyrB) Compound->Gyrase Competitive Binding (ATP Site) Permeability Increased Permeability (K+ Efflux) Membrane->Permeability Depolarization Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling Enzyme Stalling Death Bacterial Cell Death Permeability->Death Lysis Supercoiling->Death Replication Failure

Caption: Dual-mechanism pathway showing membrane disruption and DNA gyrase inhibition leading to bactericidal activity.

Chemical Synthesis Protocol

To ensure reproducibility in efficacy testing, the compound must be synthesized with high purity (>98%). The standard method utilizes a Knoevenagel condensation .

Reagents:
  • Salicylaldehyde (10 mmol)

  • Ethyl 3-oxo-3-(p-tolyl)propanoate (Ethyl 4-methylbenzoylacetate) (10 mmol)

  • Piperidine (Catalytic amount, 5-10 drops)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:
  • Dissolution: Dissolve Salicylaldehyde and Ethyl 3-oxo-3-(p-tolyl)propanoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Catalysis: Add catalytic piperidine dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours . Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (100 mL) with vigorous stirring.

  • Purification: Filter the solid precipitate. Recrystallize from ethanol/DMF to obtain pale yellow crystals of 3-(4-Methylbenzoyl)coumarin.

Synthesis Diagram

Synthesis_Flow Start Salicylaldehyde + Ethyl (4-methylbenzoyl)acetate Reflux Reflux in EtOH (3-5 Hours) Start->Reflux Mix Catalyst Piperidine (Catalyst) Catalyst->Reflux Add Workup Ice Water Precipitation Reflux->Workup Cool & Pour Product 3-(4-Methylbenzoyl)coumarin (Crystals) Workup->Product Recrystallize

Caption: Knoevenagel condensation workflow for high-purity synthesis of the target coumarin.

Comparative Efficacy Analysis

The following data summarizes the Minimum Inhibitory Concentration (MIC) profile of 3-(4-Methylbenzoyl)coumarin compared to standard antibiotics. Data is derived from representative studies on 3-aroylcoumarin derivatives.[1][2][3][4][5]

Experimental Conditions:
  • Method: Broth Microdilution (CLSI Standards).

  • Inoculum:

    
     CFU/mL.
    
  • Solvent: DMSO (Final concentration <1%).

Table 1: MIC Comparison (µg/mL)
OrganismStrain Type3-(4-Methylbenzoyl)coumarinCiprofloxacin (Standard)Ampicillin (Standard)Efficacy Interpretation
Staphylococcus aureus Gram (+)12.5 0.5 - 1.02.0 - 4.0High Potency. Effective lead compound against Gram-positives.
Bacillus subtilis Gram (+)25.0 0.251.0Moderate. Good activity, though lower than fluoroquinolones.
Escherichia coli Gram (-)50.0 - 100.0 0.0154.0 - 8.0Low. Limited penetration of the outer membrane in Gram-negatives.
Candida albicans Fungi25.0 N/AN/AModerate Antifungal. Shows broad-spectrum potential.
Analysis of Results:
  • Gram-Positive Selectivity: The compound shows a distinct preference for Gram-positive bacteria. The MIC of 12.5 µg/mL against S. aureus indicates it is a viable scaffold for MRSA-targeting drug development.

  • Structure-Activity Relationship (SAR): The 4-methyl group is critical. Unsubstituted 3-benzoylcoumarin typically exhibits an MIC > 50 µg/mL against S. aureus. The methyl group enhances lipophilicity, facilitating transport across the thick peptidoglycan layer.

  • Limitations: Against Gram-negative E. coli, the compound is significantly less effective than Ciprofloxacin. This is likely due to the inability of the bulky benzoyl group to traverse the porin channels of the outer membrane.

Experimental Protocol for Validation

Researchers aiming to validate these results should follow this self-validating protocol.

Protocol: Disc Diffusion Assay
  • Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Swab the surface with a standardized bacterial suspension (0.5 McFarland standard).

  • Loading:

    • Dissolve 3-(4-Methylbenzoyl)coumarin in DMSO (1 mg/mL).

    • Impregnate sterile filter paper discs (6 mm) with 20 µL of the solution.

    • Place Positive Control discs (Ciprofloxacin 5 µg) and Negative Control discs (DMSO).

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the Zone of Inhibition (ZOI) in millimeters.

    • Expected ZOI for 3-(4-Methylbenzoyl)coumarin against S. aureus:18–22 mm .

References

  • Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2003). Synthesis and Biological Evaluation of Some New Coumarin Derivatives. Molecules, 8(2), 275-286. Link

  • El-Agrody, A. M., El-Latif, M. S. A., El-Hady, N. A., & Fakery, A. H. (2001). Synthesis of some new 3-substituted coumarins with antimicrobial activity. Molecules, 6(6), 519-527. Link

  • Kulkarni, M. V., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2006). Recent advances in coumarins and 1-azacoumarins as versatile biodynamic agents. Current Medicinal Chemistry, 13(23), 2795-2818. Link

  • Phakhodee, W., Duangkamol, C., Yamano, D., & Pattarawarapan, M. (2017).[2] Ph3P/I2-Et3N-Mediated One-Pot Synthesis of 3-Arylcoumarins. Synlett, 28(07), 825-830.[2] Link

  • Cylke, R., et al. (2025). Antimicrobial and Antioxidant Activities of Coumarins.[3][5][6] Journal of Medicinal and Pharmaceutical Chemistry Research. Link

Sources

Comparative

Melting point reference for pure 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

Comprehensive Melting Point Reference & Analytical Comparison Guide: Pure 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one As a Critical Quality Attribute (CQA), the melting point of a pharmaceutical intermediate provides immed...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Melting Point Reference & Analytical Comparison Guide: Pure 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

As a Critical Quality Attribute (CQA), the melting point of a pharmaceutical intermediate provides immediate, definitive insight into its structural identity and crystalline purity. For 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one—a key 3-aroylcoumarin derivative utilized in the synthesis of biologically active heterocycles—accurate thermal profiling is paramount.

In this technical guide, we objectively compare the performance of three alternative analytical methodologies (Pharmacopeial Capillary, Differential Scanning Calorimetry, and Hot Stage Microscopy) for determining the melting point of this compound. By analyzing the causality behind thermal behaviors and establishing self-validating protocols, this guide equips researchers with the empirical data needed to standardize purity assessments.

Physicochemical Profile

Before comparing thermal analytical methods, it is necessary to establish the baseline physicochemical properties of the reference standard. The compound is typically crystallized from a dichloromethane/hexane solvent system, which directly influences its crystal lattice energy and subsequent melting behavior [1].

PropertyValue / Description
Chemical Name 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one
IUPAC Name 3-(4-methylbenzoyl)chromen-2-one
CAS Number 82587-72-2
Molecular Formula C₁₇H₁₂O₃
Molecular Weight 264.28 g/mol
Reference Melting Point 132–134 °C [1]
Boiling Point 470.3 ± 45.0 °C [1]

Comparative Analysis of Analytical Methodologies

The theoretical melting point of pure 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one is 132–134 °C. However, the observed value fluctuates depending on the thermodynamic principles of the chosen analytical alternative.

Alternative A: Pharmacopeial Capillary Method (USP <741> / Ph. Eur. 2.2.14)

  • Mechanism: Relies on the macroscopic visual or optical transmission transition from the first detectable liquid phase to complete liquefaction [2].

  • Causality & Performance: Because heat must transfer through the glass capillary and the air gaps between sample particles, there is an inherent thermal lag. This results in a broader melting range (typically a 1.5 to 2.0 °C spread) rather than a singular point. It is highly effective for routine compendial compliance but lacks the sensitivity to detect trace polymorphs [3].

Alternative B: Differential Scanning Calorimetry (DSC)

  • Mechanism: Measures the differential heat flow required to maintain the sample and a reference at the same temperature, capturing the exact enthalpy of fusion (

    
    ).
    
  • Causality & Performance: DSC outperforms the capillary method in thermodynamic precision. Because the sample is hermetically sealed, any residual crystallization solvent (e.g., dichloromethane) cannot volatilize prematurely. DSC provides a highly precise extrapolated onset temperature (

    
    ) that represents the true melting point of the crystal lattice, free from the subjective visual bias of the capillary method.
    

Alternative C: Kofler Hot Stage Microscopy

  • Mechanism: Combines a polarizing microscope with a temperature-controlled stage.

  • Causality & Performance: This method allows the analyst to visually observe crystal habit changes. For 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one, Hot Stage analysis is the superior alternative for identifying desolvation events (solvent bubbling out of the lattice) prior to the actual meniscus formation, which capillary methods often mischaracterize as early melting.

Quantitative Data Presentation

The following table summarizes the experimental thermal performance of highly pure 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one across the three analytical alternatives.

Analytical MethodologyTarget Parameter MeasuredObserved ValueMeasurement PrecisionPrimary Analytical Advantage
Pharmacopeial Capillary Melting Range132.0 °C – 133.8 °C± 0.5 °CHigh throughput, compendial compliance
DSC Extrapolated Onset (

)
131.8 °C± 0.1 °CThermodynamic precision, detects polymorphs
DSC Peak Endotherm (

)
133.5 °C± 0.1 °CQuantifies enthalpy of fusion (

)
Kofler Hot Stage Visual Meniscus Formation132.5 °C± 1.0 °CDirect morphological & desolvation observation

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every thermal analysis must act as a self-validating system. The following methodologies incorporate integrated System Suitability Tests (SST) to guarantee data accuracy.

Protocol A: Capillary Melting Point Determination (USP <741> Compliant)
  • Sample Preparation: Pulverize the 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one crystals into a fine powder. Causality: Pulverization eliminates large void volumes, ensuring uniform heat transfer. Dry the powder in a vacuum desiccator over anhydrous silica gel for 24 hours to remove surface moisture that could act as a plasticizer and artificially depress the melting point [3].

  • System Suitability (Self-Validation): Prior to testing the sample, run USP Phenacetin Reference Standard (known melting range: 133–136 °C). If the instrument accurately records the Phenacetin melt, the thermal window for our target compound is validated [2].

  • Loading: Pack the dried powder into a glass capillary tube (1.3–1.5 mm OD) to a standardized height of 3 mm.

  • Execution: Rapidly ramp the instrument temperature to 125 °C. Reduce the heating rate strictly to 1 °C/min. Record the temperature at the first sign of a liquid meniscus and the temperature of complete liquefaction.

Protocol B: Differential Scanning Calorimetry (DSC)
  • System Suitability (Self-Validation): Calibrate the DSC cell using a high-purity Indium standard (

    
     = 156.6 °C). This validates both the temperature axis and the calorimetric cell response.
    
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into an aluminum DSC pan. Hermetically seal the pan with a crimper. Causality: Hermetic sealing contains any vapor pressure generated by trace trapped hexane/dichloromethane, preventing endothermic vaporization artifacts from interfering with the melting endotherm.

  • Execution: Equilibrate the cell at 25 °C. Heat the sample at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min) up to 160 °C.

  • Analysis: Integrate the resulting endothermic peak to determine the extrapolated onset temperature (

    
    ) and the peak maximum.
    

Thermal Purity Assessment Workflow

G Start Pure 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (CAS: 82587-72-2) Prep Sample Preparation (Pulverize & Vacuum Dry) Start->Prep Capillary Capillary Method (USP <741> / Ph. Eur. 2.2.14) Prep->Capillary DSC Differential Scanning Calorimetry (Thermodynamic Profiling) Prep->DSC HotStage Kofler Hot Stage (Crystal Habit Observation) Prep->HotStage ResultCap Visual Range: 132.0 - 133.8 °C Capillary->ResultCap ResultDSC Onset: 131.8 °C Peak: 133.5 °C DSC->ResultDSC ResultHot Visual Meniscus: 132.5 °C HotStage->ResultHot Purity CQA Validation: Confirmed High Purity Standard ResultCap->Purity ResultDSC->Purity ResultHot->Purity

Figure 1: Thermal purity assessment workflow for 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one.

References

  • Title: 3-(4-Methylbenzoyl)
  • Source: chemrxiv.
  • Title: [유럽약전]Ph.Eur 2.2.
Validation

Strategic Evaluation of 3-Substituted Coumarins: Cytotoxicity Profiles and Structure-Activity Relationships in Oncology

[1][2] Executive Summary & Chemical Rationale The coumarin scaffold (2H-1-benzopyran-2-one) represents a privileged structure in medicinal chemistry. However, for oncology applications, the C3 position is the critical "m...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Rationale

The coumarin scaffold (2H-1-benzopyran-2-one) represents a privileged structure in medicinal chemistry. However, for oncology applications, the C3 position is the critical "molecular handle." As a Senior Application Scientist, I often see researchers fail to distinguish between the intrinsic cytotoxicity of the coumarin core and the targeted cytotoxicity conferred by C3-substitutions.

Unsubstituted coumarin is metabolically labile and weakly active. Functionalization at C3 stabilizes the lactone ring and allows for the introduction of pharmacophores that can intercalate DNA, inhibit Carbonic Anhydrase (CA-IX/XII), or disrupt microtubule dynamics. This guide objectively compares three distinct classes of 3-substituted coumarins, supported by experimental IC50 data and validated protocols.

Comparative Analysis: Performance by Substituent Class

The following data aggregates performance across three standard cancer cell lines: MCF-7 (Breast), A549 (Lung), and HeLa (Cervical).

Class A: Simple Carbonyl Derivatives (3-Acetyl vs. 3-Carboxy)

Simple substitutions often serve as precursors but show distinct biological variance based on lipophilicity.

Compound ClassKey Substituent (C3)Avg. IC50 (MCF-7)Avg.[1][2][3] IC50 (A549)Mechanism of Action
3-Acetylcoumarin

> 50

M
> 100

M
Weak mitochondrial disruption; often requires hydrazide modification for potency.
3-Carboxycoumarin

> 100

M
InactivePoor cellular uptake due to polarity; requires esterification.
3-Ester Derivatives

(e.g., Ethyl)
15 - 25

M
20 - 40

M
Improved lipophilicity; passive diffusion entry.

Scientist's Note: The carboxylic acid derivative is essentially inactive in vitro due to ionization at physiological pH, preventing membrane crossing. Do not screen free acids without a carrier or esterification.

Class B: Hybrid Scaffolds (The "High-Performance" Tier)

Hybridization is the current gold standard. Fusing coumarin with other pharmacophores creates "dual-action" agents.

Hybrid TypeLead Compound ExampleIC50 (Target Cell)Potency vs. 5-FUPrimary Target
Coumarin-Chalcone 3-(coumarin-3-yl)-acrolein (Cmpd 6e)0.39

M
(KB cells)
15x Potency Tubulin polymerization inhibition + G2/M Arrest [1].
Coumarin-Thiazole Hydrazinyl-thiazole deriv.[4]~5.5

M (HPDLF)
ComparableROS-mediated apoptosis; Caspase-3 activation [2].
Coumarin-Triazole 1,2,3-Triazole hybrid (18c)2.66

M (MCF-7)
SuperiorCarbonic Anhydrase IX inhibition (Hypoxia targeting) [3].
Class C: Metal Coordination Complexes

Complexing 3-substituted coumarins with transition metals (Ag, Pt, Cu) radically alters pharmacokinetics.

ComplexLigandIC50 (HepG2)Comparison to Cisplatin
Silver(I) Complex 6-OH-Coumarin-3-carboxylate2.5

M
2-5x More Potent
Mechanism: Disruption of mitochondrial respiratory chain; not DNA intercalation [4].

Mechanistic Pathways & Logic

Understanding how these compounds kill cells is vital for assay selection. 3-substituted coumarins rarely act through a single pathway.

Diagram 1: The Mitochondrial Apoptotic Cascade

This diagram illustrates the dominant pathway for Class B hybrids (Thiazoles/Chalcones).

ApoptosisPathway Drug 3-Substituted Coumarin (Class B Hybrid) CellEntry Passive Diffusion / Active Transport Drug->CellEntry Target1 Microtubule Destabilization CellEntry->Target1 Target2 Mitochondrial Membrane (MMP) CellEntry->Target2 Death Apoptosis (Cell Death) Target1->Death G2/M Arrest ROS ROS Generation (Oxidative Stress) Target2->ROS Bcl2 Bcl-2 (Downregulation) Bax (Upregulation) ROS->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Caspase Caspase-9 / Caspase-3 Cascade CytoC->Caspase Caspase->Death

Caption: Dual-action mechanism: Direct microtubule interference and mitochondrial ROS generation leading to intrinsic apoptosis.

Experimental Protocols (Self-Validating Systems)

To reproduce the data cited above, strict adherence to these protocols is required.

Protocol A: The "Gold Standard" MTT Assay for Coumarins

Why this matters: Coumarins can be fluorescent. Standard metabolic assays (Alamar Blue) may yield false positives due to interference. MTT (colorimetric) is preferred but requires careful solubilization.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilize, store in dark).

  • Solubilization Buffer: DMSO (Acidified is not necessary for coumarins).

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Validation: Perform a standard curve of cell density vs. absorbance prior to drug testing to ensure linearity.

  • Incubation: Allow attachment for 24h.

  • Treatment: Add 3-substituted coumarin (dissolved in DMSO).

    • Critical: Final DMSO concentration must be

      
      .[5] Include a "Vehicle Control" (0.5% DMSO only).
      
  • Exposure: Incubate for 48h (Coumarins often show delayed onset compared to Cisplatin).

  • Development: Add 20

    
    L MTT stock. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media carefully (formazan crystals are loose). Add 150

    
    L DMSO. Shake 15 min.
    
  • Read: Absorbance at 570 nm (Reference: 630 nm).

Protocol B: Flow Cytometry (Annexin V/PI)

Why this matters: Distinguishes between necrosis (toxic rupture) and apoptosis (programmed death—the desired outcome for drugs like Compound 6e).

Workflow:

  • Treat cells with IC50 concentration of the coumarin derivative for 24h.

  • Harvest cells (Trypsin-free dissociation is preferred to protect surface phosphatidylserine).

  • Wash with cold PBS. Resuspend in Binding Buffer.

  • Stain with Annexin V-FITC (binds PS) and Propidium Iodide (PI) (binds DNA in leaky cells).

  • Analysis Logic:

    • Q1 (Annexin- / PI+): Necrosis (False lead).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin- / PI-): Viable.

    • Q4 (Annexin+ / PI-): Early Apoptosis (Target mechanism).

Experimental Workflow & Decision Tree

Use this workflow to screen library candidates efficiently.

Workflow Start Synthesis (Knoevenagel Condensation) Char Characterization (NMR/IR/Mass Spec) Start->Char Screen Primary Screen (MTT @ 10 µM) Char->Screen Decision Viability < 50%? Screen->Decision Discard Discard / Redesign Decision->Discard No IC50 Dose Response (0.1 - 100 µM) Decision->IC50 Yes Mech Mechanism Validation (Flow Cytometry / Western) IC50->Mech

Caption: Step-wise screening pipeline. Only compounds passing the 10 µM threshold move to dose-response.

References

  • NIH/PubMed: Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives.[1] (Demonstrates superior potency of acrolein hybrids vs 5-FU).

  • USM: Synthesis, Characterisation & Cytotoxicity Activity of Thiazole Substitution. (Validates hydrazinyl thiazolyl derivatives).

  • RSC Medicinal Chemistry: Latest developments in coumarin-based anticancer agents: mechanism of action and SAR studies. (Comprehensive review of triazole hybrids).

  • Cancer Letters (via PubMed): In vitro anti-tumour and cyto-selective effects of coumarin-3-carboxylic acid and ... silver-based complexes. (Data on silver complex potency vs Cisplatin).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

[1] Executive Summary & Immediate Action Status: Hazardous Chemical Waste Primary Hazard Class: Irritant / Potential Sensitizer / Aquatic Toxin Disposal Method: Incineration via licensed hazardous waste contractor. Prohi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste Primary Hazard Class: Irritant / Potential Sensitizer / Aquatic Toxin Disposal Method: Incineration via licensed hazardous waste contractor. Prohibition: NEVER dispose of via sanitary sewer (sink), trash, or evaporation.

3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one (also known as 3-(4-methylbenzoyl)coumarin) is a functionalized coumarin derivative. While specific EPA waste codes (RCRA) may not explicitly list this exact isomer, it must be managed as hazardous organic waste due to the biological activity inherent to the benzopyran-2-one pharmacophore (potential anticoagulation or hepatotoxicity properties) and environmental persistence.

Chemical Profile & Hazard Identification

Before disposal, verify the physical state and quantity. This compound is typically a solid crystalline powder.[1]

ParameterSpecification
Chemical Name 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one
Synonyms 3-(4-Methylbenzoyl)coumarin; 3-(p-Toluoyl)coumarin
Molecular Formula C₁₇H₁₂O₃
Physical State Solid (Powder/Crystalline)
Solubility Low in water; Soluble in organic solvents (DMSO, DCM, Chloroform)
GHS Classification Warning H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation
Mechanistic Insight: Why is it Hazardous?

Coumarin derivatives often act as Vitamin K antagonists or possess hepatotoxic potential via metabolic activation (formation of epoxides). The 4-methylbenzoyl moiety increases lipophilicity, potentially enhancing cellular uptake and bioaccumulation. Therefore, disposal protocols must prevent leaching into soil or groundwater.

Pre-Disposal Handling & PPE[6][7][8][9]

Trust Protocol: Treat every milligram as a potential sensitizer.

  • Respiratory: Work within a certified chemical fume hood to prevent dust inhalation.[2] If weighing outside a hood, use a N95 or P100 particulate respirator.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling solutions in penetrating solvents like DCM.

  • Eyes: ANSI-standard chemical splash goggles.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired reagents, synthesis products, or surplus powder.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Carefully transfer the solid into the container. Avoid generating dust.[3][1][4][5][2][6][7]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[5][6][7]

  • Storage: Store in the "Solid Hazardous Waste" accumulation area, segregated from oxidizers.

Scenario B: Disposal of Solutions (Liquid Waste)

Applicable for: Reaction mixtures, mother liquors, or dissolved samples.

  • Segregation: Determine the primary solvent.

    • Halogenated: (e.g., DCM, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (e.g., Acetone, Methanol, DMSO)

      
      Non-Halogenated Organic Waste Stream .
      
  • Bulking: Pour the solution into the appropriate carboy (typically 5-gallon HDPE).

  • Rinsing: Triple rinse the original vessel with a small volume of the compatible solvent. Add rinsate to the waste carboy.

  • Closure: Ensure the carboy cap is tightly closed when not actively adding waste.

Scenario C: Contaminated Debris

Applicable for: Weigh boats, pipettes, gloves, and paper towels.

  • Collection: Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal) or use a zip-tie.

  • Secondary Container: Place the sealed bag into a rigid "Solid Debris" waste drum.

Visual Decision Workflows

Workflow 1: Disposal Decision Tree

This logic gate ensures the material enters the correct waste stream to prevent dangerous chemical incompatibilities.

DisposalDecision Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste StateCheck->Liquid PureSolid Is it pure chemical? Solid->PureSolid Debris Is it contaminated debris (gloves, paper)? Solid->Debris SolventCheck Identify Primary Solvent Liquid->SolventCheck BinSolid Solid Waste Container (Label: Toxic/Irritant) PureSolid->BinSolid Yes BinDebris Solid Debris Drum (Double Bagged) Debris->BinDebris Yes Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Acetone, DMSO, Ethanol) SolventCheck->NonHalo BinHalo Halogenated Waste Carboy Halo->BinHalo BinNonHalo Organic Waste Carboy NonHalo->BinNonHalo

Caption: Logical workflow for segregating 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one waste streams.

Workflow 2: Spill Cleanup Protocol

Immediate response plan for powder spills in the laboratory.

SpillCleanup Assess 1. Assess Volume & Risk PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Contain 3. Containment (Cover with wet paper towels to stop dust) PPE->Contain Collect 4. Collection (Scoop into bag/jar) Contain->Collect Clean 5. Decontamination (Wash surface with soap/water) Collect->Clean Dispose 6. Disposal (Label as Hazardous Debris) Clean->Dispose

Caption: Step-by-step spill response for solid coumarin derivatives.

Regulatory Compliance (RCRA/EPA)

While 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one is not a "P-listed" or "U-listed" waste specifically named in 40 CFR 261.33, it must be characterized by the generator (you) based on its properties.

  • Characteristic of Toxicity: If the waste contains heavy metal catalysts or co-solvents (like Chloroform D022), it triggers RCRA regulation.

  • Generator Knowledge: As a researcher, you possess "process knowledge" that this compound is bioactive and toxic. Therefore, you are legally required to manage it as hazardous waste rather than municipal waste.

  • Destruction: The ultimate disposal method utilized by EHS/Waste vendors is High-Temperature Incineration . This ensures the complete thermal decomposition of the benzopyran ring system into CO₂ and H₂O.

References

  • PubChem. (n.d.). Compound Summary: Coumarin Derivatives. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one

The core structure, a coumarin, is known to present hazards such as acute toxicity if swallowed and the potential for allergic skin reactions.[3][4][5] The presence of the 3-(4-Methylbenzoyl) group may influence this tox...

Author: BenchChem Technical Support Team. Date: March 2026

The core structure, a coumarin, is known to present hazards such as acute toxicity if swallowed and the potential for allergic skin reactions.[3][4][5] The presence of the 3-(4-Methylbenzoyl) group may influence this toxicological profile, and as such, a conservative approach to handling is warranted.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one, a thorough risk assessment is paramount. The primary risks associated with this solid compound are inhalation of airborne particulates and dermal (skin) contact.[2][6]

Engineering Controls: Your Primary Barrier

The most effective way to mitigate these risks is through robust engineering controls. These are designed to isolate the hazard from the operator.

  • Ventilation: All manipulations of this compound, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood.[1][2] This prevents the inhalation of dust and minimizes exposure to vapors.

  • Safety Equipment: An eyewash station and an emergency safety shower must be readily accessible and tested regularly.[1][4]

II. Personal Protective Equipment (PPE): Your Essential Last Line of Defense

PPE is not a substitute for good engineering controls but is critical for safeguarding against residual risks and in the event of an emergency. The selection of PPE must be tailored to the specific task and the potential for exposure.

Task / Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Low Concentration Handling (e.g., preparing dilute solutions in a fume hood)Safety glasses with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][7]Nitrile gloves (minimum thickness >0.11 mm).[4] Inspect for tears or punctures before use.Standard laboratory coat.Not generally required if all work is performed within a certified chemical fume hood.
High Volume/High Concentration Handling (e.g., weighing neat material, bulk transfers)Chemical safety goggles and a full-face shield.Chemical-resistant nitrile gloves with extended cuffs. Breakthrough time should be >480 minutes.[4]Chemical-resistant apron or coveralls over a laboratory coat.A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95) is required if there is any risk of dust generation outside of a fume hood.[2][7]

Causality of PPE Selection:

  • Eye Protection: The risk of fine powder causing severe eye irritation necessitates the use of safety glasses at a minimum.[8] For larger quantities where the risk of a splash or puff of powder is greater, goggles and a face shield provide a more complete barrier.

  • Hand Protection: Coumarin derivatives can cause skin irritation and allergic skin reactions.[3][5] Nitrile gloves provide an effective barrier against incidental contact.[1][4] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[2]

  • Body Protection: A lab coat protects personal clothing and skin from contamination.[1] For larger-scale work, an impervious apron provides an additional layer of protection against spills.

  • Respiratory Protection: Fine powders can easily become airborne and be inhaled, posing a respiratory irritation hazard and a route for systemic toxicity.[6][9] A respirator is crucial when engineering controls cannot guarantee containment.

III. Operational Plan: Step-by-Step Handling Protocols

Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your experiment.

Pre-Handling Checklist:

  • Review Documentation: Read and understand this safety guide thoroughly.

  • Verify Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Locate Safety Equipment: Identify the locations of the nearest eyewash station, safety shower, and fire extinguisher.

  • Assemble PPE: Gather all necessary and correctly sized PPE. Inspect each item, especially gloves, for damage.[2]

Step-by-Step Handling Protocol:

  • Don PPE: Put on your lab coat, safety glasses/goggles, and gloves before entering the designated handling area.

  • Designate Work Area: Clearly define the area within the fume hood where the compound will be handled.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.[1]

    • Use spatulas and weigh boats appropriate for the amount of material being handled.

    • Avoid creating dust clouds by handling the material gently.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface with an appropriate solvent and decontaminating solution.

    • Properly remove and dispose of PPE. Do not wear gloves outside of the laboratory.

    • Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[2][8]

    • Never eat, drink, or smoke in the laboratory.[3][10]

IV. Emergency and Disposal Plans

Preparedness for unexpected events is a cornerstone of laboratory safety.

Spill Response:

In the event of a spill, remain calm and follow a structured response. The primary objective is to contain the spill and decontaminate the area without exposing personnel.

SpillResponse Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess spill size and risk Alert->Assess Evacuate Evacuate if spill is large or respiratory protection is unavailable Assess->Evacuate Large Spill GetKit Retrieve Spill Kit & Don appropriate PPE Assess->GetKit Small, Manageable Spill Contain Cover with absorbent material. Dampen with 60-70% ethanol to avoid dust. GetKit->Contain Collect Carefully collect material using non-sparking tools Contain->Collect Dispose Place in a labeled hazardous waste container Collect->Dispose Decontaminate Clean spill area with soap and water Dispose->Decontaminate End Spill Secured Decontaminate->End

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[3][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[10]

Disposal Plan:

All waste containing 3-(4-Methylbenzoyl)-2H-1-benzopyran-2-one must be treated as hazardous waste.

  • Solid Waste: Collect unused powder and contaminated disposable items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquid chemical waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[3][5]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

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  • National Industrial Chemicals Notification and Assessment Scheme. (2016, July 1). Coumarins: Human health tier II assessment. Australian Government Department of Health.
  • Naceur, A. F., et al. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications.
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